Hydrocortisone 21-butyrate
Description
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hydrocortisone 21-Butyrate in Skin Inflammation
Introduction
Topical corticosteroids are the cornerstone of therapy for a wide spectrum of inflammatory dermatoses, including atopic dermatitis and psoriasis.[1][2] Among these agents, Hydrocortisone 21-butyrate, a non-fluorinated diester of hydrocortisone, occupies a critical position as a mid-potency corticosteroid that balances efficacy with a favorable safety profile.[2] Its therapeutic success stems from a sophisticated, multi-faceted mechanism of action centered on the modulation of genomic and non-genomic pathways within cutaneous cells to suppress the inflammatory cascade.
This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which hydrocortisone 21-butyrate exerts its anti-inflammatory effects. We will dissect the canonical glucocorticoid receptor signaling pathway, detail its impact on key inflammatory mediators and cells within the skin, and present validated experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.
Part 1: The Core Molecular Mechanism: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of hydrocortisone 21-butyrate are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][3]
Receptor Binding and Activation
As a lipophilic molecule, hydrocortisone 21-butyrate readily penetrates the cell membrane of epidermal and dermal cells via passive diffusion.[4] In the cytoplasm, it binds to an inactive GR, which is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3] This binding event induces a critical conformational change in the GR, causing the dissociation of the associated proteins. This unmasking of the nuclear localization signals allows the activated hydrocortisone 21-butyrate-GR complex to translocate from the cytoplasm into the nucleus.[1][5]
The Genomic Pathway: Dual Regulation of Gene Expression
Once in the nucleus, the activated GR complex modulates gene transcription through two primary, well-established mechanisms: transactivation and transrepression. These genomic effects typically manifest over hours.[5]
The activated GR complex can form homodimers (GR/GR) and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][6] This binding initiates the recruitment of co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory proteins.[6]
A paramount example of transactivation is the increased synthesis of Annexin A1 (also known as Lipocortin-1).[7][8] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from membrane phospholipids.[1] By inhibiting PLA2, the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes, is effectively suppressed.[1]
The majority of the anti-inflammatory effects of glucocorticoids are attributed to transrepression.[6] In this mechanism, the activated GR monomer does not bind directly to DNA but rather interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[5][9] These transcription factors are master regulators of the inflammatory response, driving the expression of numerous pro-inflammatory genes.
The GR monomer physically interacts with NF-κB and AP-1, preventing their binding to their respective DNA response elements. This protein-protein interference effectively represses the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules that orchestrate the inflammatory infiltrate and response in the skin.[1][6]
The Non-Genomic Pathway: Rapid Cellular Effects
In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-transcriptional responses within seconds to minutes.[5] These non-genomic effects are less completely understood but are thought to be mediated by both the cytosolic GR and a putative membrane-bound glucocorticoid receptor (mGCR).[5][10] In keratinocytes, GR has been found to localize to adherens junctions at the plasma membrane, providing a potential new mechanism for non-genomic signaling.[3][10] These rapid actions can involve direct physicochemical interactions with cellular membranes or modulation of intracellular signaling kinases, such as MAPKs, leading to swift changes in ion flux and downstream signaling cascades that contribute to the overall anti-inflammatory effect.[6][11]
Part 2: Pharmacological Effects in the Cutaneous Environment
The molecular actions of hydrocortisone 21-butyrate translate into profound anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects within the skin.
Physicochemical Properties and Receptor Affinity
The esterification of the hydrocortisone molecule at the C17 and C21 positions, as in hydrocortisone 17-butyrate 21-propionate (a closely related diester), significantly increases its lipophilicity and affinity for the glucocorticoid receptor.[4][12][13] Studies on this related compound demonstrated a dissociation constant (Kd) of 9.8 nM, indicating high-affinity binding.[12] This enhanced affinity is primarily due to a decreased rate of dissociation from the receptor, prolonging the duration of its genomic and non-genomic actions.[12] Upon application, esterases within the skin hydrolyze hydrocortisone 21-butyrate, with studies on the related diester showing rapid de-esterification at the 21-position to yield the active hydrocortisone 17-butyrate metabolite.[14]
| Parameter | Hydrocortisone (HC) | Hydrocortisone 17-Butyrate 21-Propionate (HBP) | Reference |
| Receptor Binding Affinity (Kd) | 68.7 nM (Low affinity site) | 9.8 nM | [12] |
| Receptor Dissociation Rate | Faster | 6.1 to 8.3 times slower than HC | [12] |
Table 1: Comparison of Glucocorticoid Receptor Binding Kinetics. Data shown for Hydrocortisone 17-Butyrate 21-Propionate (HBP) as a proxy to demonstrate the effect of esterification.
Effects on Cutaneous Cell Populations
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Keratinocytes: As the primary cell type in the epidermis, keratinocytes are both a source and a target of inflammatory mediators. Hydrocortisone 21-butyrate inhibits the production of pro-inflammatory cytokines and chemokines by keratinocytes and can modulate their proliferation and differentiation, which is beneficial in hyperproliferative conditions like psoriasis.[9][15]
-
T-Lymphocytes: It suppresses the activation and proliferation of T-cells, which are key drivers of inflammation in many dermatoses. This is achieved by reducing the expression of crucial cytokines like IL-2.[1]
-
Endothelial Cells: A hallmark of topical corticosteroids is their ability to induce vasoconstriction, which reduces erythema (redness) and swelling.[1] This effect is thought to involve the inhibition of vasodilatory mediators like nitric oxide and is the basis for the clinical vasoconstrictor assay used to determine steroid potency.[16]
Part 3: Experimental Validation and Methodologies
The characterization of hydrocortisone 21-butyrate's mechanism of action relies on a suite of validated in vitro and in vivo models. The choice of model is critical and is dictated by the specific question being investigated, ranging from molecular target engagement to clinical efficacy.
Rationale for Experimental Models
-
In Vivo Models (Human): The vasoconstrictor assay is the gold standard for determining the bio-potency of topical corticosteroids in humans. It provides an integrated measure of drug penetration and pharmacological effect.[16][17]
-
In Vitro 2D Cell Culture: Monolayer cultures of human keratinocytes (e.g., HaCaT cell line or primary Normal Human Epidermal Keratinocytes - NHEK) are invaluable for mechanistic studies. They allow for precise control over experimental conditions to investigate the inhibition of specific inflammatory pathways (e.g., NF-κB) and the dose-dependent suppression of cytokine release.[18]
-
Ex Vivo Human Skin Explants: Using full-thickness human skin from elective surgery retains the complex three-dimensional architecture and cellular diversity of native skin. This model is excellent for studying drug metabolism, penetration, and the overall tissue response to a topical formulation.[19][20]
-
3D Human Skin Equivalents (HSEs): These models are constructed by co-culturing human keratinocytes and fibroblasts on a matrix, creating a structure that mimics the human epidermis and dermis.[19][21] HSEs are superior to 2D cultures for studying skin barrier function, cell-cell interactions, and topical drug efficacy in a more physiologically relevant, animal-free system.[22][23]
Protocol: In Vivo Potency Assessment (Vasoconstrictor Assay)
This assay measures the degree of skin blanching (pallor) caused by the vasoconstrictive effect of the corticosteroid. The intensity of the blanching correlates with the anti-inflammatory potency of the drug.[16]
Methodology:
-
Subject Recruitment: Enroll healthy volunteers with a demonstrated vasoconstrictive response to topical corticosteroids.[17]
-
Site Demarcation: Mark multiple, uniform application sites on the ventral forearms of each subject.
-
Product Application: Apply a standardized amount (e.g., 10 µL) of the hydrocortisone 21-butyrate formulation and relevant controls (vehicle, reference steroids) to the assigned sites. Application is typically done under occlusion to enhance penetration.[17]
-
Dose Duration: The duration of application is a critical variable. A pilot study is often conducted to determine the ED50 (the dose duration that produces 50% of the maximal effect) for the reference product.[24]
-
Product Removal: After the specified duration (e.g., 6-16 hours), the occlusion is removed, and the sites are gently cleansed.[25]
-
Response Assessment: The degree of vasoconstriction (blanching) is assessed at multiple time points after removal (e.g., 2, 4, 6, 19, 24 hours).[17]
-
Quantification:
-
Visual Scoring: A trained, blinded observer grades the blanching on a 0-4 scale (0 = no blanching, 4 = maximal blanching).[26]
-
Chromameter Measurement: For objective quantification, a chromameter is used to measure changes in skin color. The a* value (red-green axis) is particularly sensitive to blanching and is the preferred method for regulatory submissions.[16][17]
-
-
Data Analysis: The AUEC is calculated for each treatment and statistically analyzed to compare the potency of the test formulation against the reference.[24]
Protocol: In Vitro Anti-Inflammatory Efficacy in Keratinocytes
This protocol assesses the ability of hydrocortisone 21-butyrate to inhibit the production of inflammatory mediators from keratinocytes stimulated with a pro-inflammatory cocktail.
Methodology:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT or NHEK) in 96-well plates until they reach ~80% confluency.
-
Causality: Using immortalized (HaCaT) or primary (NHEK) cells allows for reproducible, high-throughput screening of anti-inflammatory effects at the cellular level.[18]
-
-
Compound Pre-treatment: Treat the cells with various concentrations of hydrocortisone 21-butyrate (and controls like dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Add a pro-inflammatory stimulus to the wells. A common cocktail is TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to mimic the inflammatory environment of atopic dermatitis or psoriasis.[27] An unstimulated control group must be included.
-
Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine/chemokine (e.g., IL-6 or IL-8/CXCL8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[28]
-
Data Analysis: Plot the cytokine concentration against the drug concentration and calculate the IC50 value (the concentration of hydrocortisone 21-butyrate that causes 50% inhibition of cytokine production).
Protocol: Advanced Mechanistic Studies using 3D Human Skin Equivalents (HSEs)
This protocol uses a full-thickness HSE model to evaluate the effect of hydrocortisone 21-butyrate in a more physiologically relevant context.
Methodology:
-
HSE Model Preparation:
-
Prepare a dermal equivalent by embedding primary human fibroblasts in a collagen matrix within a cell culture insert.[29]
-
Seed primary human keratinocytes on top of the dermal equivalent.
-
Culture the model at the air-liquid interface for 10-14 days to allow the keratinocytes to stratify and differentiate into a multi-layered epidermis with a functional stratum corneum.[29][30]
-
Causality: This air-lift culture method is critical for inducing proper epidermal stratification and barrier formation, mimicking the in vivo environment.[21]
-
-
Inflammatory Model Induction: Treat the HSEs with a pro-inflammatory cytokine cocktail (e.g., TNF-α/IL-17/IL-22 for a psoriasis-like phenotype) added to the culture medium to induce an inflammatory state.[23]
-
Topical Treatment: Apply a defined amount of the hydrocortisone 21-butyrate formulation directly to the surface of the HSE, mimicking clinical application.
-
Incubation: Incubate for a defined period (e.g., 48-72 hours).
-
Endpoint Analysis:
-
Gene Expression: Harvest the tissue, extract RNA, and perform RT-qPCR to analyze changes in the expression of inflammatory genes (e.g., IL6, IL8) and skin barrier proteins (e.g., filaggrin, loricrin).[23]
-
Protein Analysis: Analyze secreted proteins from the culture medium via ELISA or multiplex assay. Analyze tissue lysates via Western Blot.
-
Histology/Immunohistochemistry: Fix, section, and stain the tissue (e.g., with H&E) to observe changes in tissue morphology and inflammatory cell infiltration. Use immunohistochemistry to visualize the expression and localization of specific protein markers.[22][23]
-
Conclusion
The therapeutic efficacy of hydrocortisone 21-butyrate in skin inflammation is the result of a coordinated and multi-pronged molecular mechanism. By engaging the glucocorticoid receptor, it orchestrates a powerful genomic response that simultaneously upregulates endogenous anti-inflammatory proteins and represses the key transcription factors that drive the inflammatory cascade. These actions are complemented by rapid, non-genomic effects that contribute to the swift alleviation of symptoms. The esterified structure of hydrocortisone 21-butyrate enhances its receptor affinity and local activity, providing a potent anti-inflammatory effect. A deep understanding of these pathways, validated through robust experimental models from in vivo assays to advanced 3D skin equivalents, is essential for the continued development of targeted and effective dermatological therapies.
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An In-Depth Technical Guide to the Laboratory Synthesis of Hydrocortisone 21-Butyrate
This guide provides a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of Hydrocortisone 21-butyrate, a corticosteroid ester with significant therapeutic applications. The synthesis pathway detailed herein is a robust and well-documented two-step process, commencing from the readily available precursor, hydrocortisone. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.
Introduction: The Significance of Hydrocortisone 21-Butyrate
Hydrocortisone and its esters are fundamental in therapeutic applications due to their anti-inflammatory and immunosuppressive properties. Esterification of corticosteroids, such as the formation of Hydrocortisone 21-butyrate, is a key strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The addition of the butyrate group at the C21 position can enhance the lipophilicity of the molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved topical delivery and a more localized effect with reduced systemic side effects.[1] The synthesis of such esters is a critical process in the development of new and improved corticosteroid therapies.
The Synthetic Pathway: A Two-Step Approach
The synthesis of Hydrocortisone 21-butyrate from hydrocortisone can be efficiently achieved through a two-step process. This pathway is designed to selectively introduce the butyrate group at the C21 hydroxyl position while the C17 hydroxyl group remains unchanged.
The overall transformation can be summarized as follows:
-
Selective Acylation of the C21 Hydroxyl Group: The primary hydroxyl group at the C21 position of hydrocortisone is more sterically accessible and reactive compared to the tertiary hydroxyl group at the C17 position. This difference in reactivity allows for the selective acylation of the C21 hydroxyl group using butyryl chloride in the presence of a suitable base and catalyst.
-
Purification of the Final Product: Following the acylation reaction, the crude product is purified to isolate Hydrocortisone 21-butyrate of high purity.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Hydrocortisone 21-butyrate.
Caption: Workflow for the synthesis of Hydrocortisone 21-butyrate.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Hydrocortisone 21-butyrate in a laboratory setting.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| Hydrocortisone | C₂₁H₃₀O₅ | 362.46 | ≥98% |
| Butyryl chloride | C₄H₇ClO | 106.55 | ≥99% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS grade |
Step 1: Selective Acylation of Hydrocortisone
Rationale: This step aims to selectively acylate the more reactive primary hydroxyl group at the C21 position of hydrocortisone. The use of pyridine acts as a base to neutralize the HCl generated during the reaction, while DMAP serves as a highly effective acylation catalyst. The reaction is conducted at a low temperature to minimize potential side reactions, such as acylation of the C11 hydroxyl group.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hydrocortisone (1.0 mmol) in anhydrous dichloromethane (20 mL) and anhydrous pyridine (4 mL).
-
Cool the resulting solution to 0-5°C using an ice-water bath.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 mmol) to the solution.
-
Under the inert nitrogen atmosphere and maintaining the temperature at 0-5°C, slowly add butyryl chloride (1.5 mmol) dropwise to the reaction mixture over a period of 15-20 minutes.
-
Stir the reaction mixture at 0°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
Step 2: Work-up and Purification
Rationale: The work-up procedure is designed to remove the catalyst, unreacted starting materials, and by-products. The acidic wash removes basic components like pyridine and DMAP, while the bicarbonate wash neutralizes any remaining acid. The final product is then isolated and purified by recrystallization.
Procedure:
-
After the reaction is complete, quench the reaction by slowly adding 1 M hydrochloric acid (10 mL) to the flask while maintaining the temperature below 10°C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 10 mL), water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from methanol. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, and then in a refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure Hydrocortisone 21-butyrate.
Characterization
The identity and purity of the synthesized Hydrocortisone 21-butyrate should be confirmed using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and the position of the butyrate group.
-
FT-IR: To identify the characteristic functional groups (e.g., ester carbonyl, ketone, hydroxyl).
-
-
Mass Spectrometry: To confirm the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints. The progress of the acylation reaction can be meticulously monitored by TLC, allowing for precise determination of the reaction endpoint. The purification via recrystallization is a robust method for obtaining high-purity crystalline material, and the purity can be quantitatively assessed by HPLC. The comprehensive characterization of the final product provides definitive confirmation of its identity and quality, ensuring the trustworthiness of the synthesis.
Conclusion
The two-step synthesis of Hydrocortisone 21-butyrate from hydrocortisone is a reliable and efficient method for laboratory-scale production. By leveraging the differential reactivity of the hydroxyl groups and employing a carefully controlled reaction and purification process, high-purity Hydrocortisone 21-butyrate can be obtained. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important corticosteroid ester.
References
-
Shapiro, E. L., Gentles, M. J., Tiberi, R. L., Popper, T. L., Berkenkopf, J., Lutsky, B., & Watnick, A. S. (1987). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series. Journal of Medicinal Chemistry, 30(6), 1068–1073. [Link][4]
-
Kooreman, H. J., Marx, A. F., & v.d. Sijde, D. (1974). The Synthesis of 17-Ester of Corticosteroids Protection of 11β-Hydroxyl by the Trimethylsilyl Group. Recueil des Travaux Chimiques des Pays-Bas, 93(1), 25-26. [Link]
-
Laurent, H., et al. (1975). Process for the preparation of esters of corticosteroids. US Patent 3,037,034A. [5]
-
He, M., & Li, Z. (2010). Synthesis of hydrocortisone butyrate. CN Patent 101812108B. [6]
- He, M., & Li, Z. (2010). Synthesis of hydrocortisone butyrate.
-
Splendid Lab Pvt. Ltd. Hydrocortisone 21-Butyrate. [Link][2]
-
Patil, S., et al. (2023). A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. Future Journal of Pharmaceutical Sciences, 9(1), 89. [Link][3]
Sources
- 1. Steroid ester - Wikipedia [en.wikipedia.org]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]
- 6. CN101812108B - Synthesis of hydrocortisone butyrate - Google Patents [patents.google.com]
Pharmacological Profile and Receptor Binding Affinity of Hydrocortisone 21-Butyrate
This guide provides an in-depth technical analysis of Hydrocortisone 21-butyrate (HC-21-B) .
Critical Scientific Distinction: It is imperative to distinguish between Hydrocortisone 17-butyrate (HC-17-B) and Hydrocortisone 21-butyrate (HC-21-B) .
-
HC-17-B is the primary active pharmaceutical ingredient (API) in commercial formulations (e.g., Locoid). It possesses high intrinsic receptor affinity.
-
HC-21-B is primarily a prodrug or a rearrangement product (isomer) of HC-17-B. It exhibits negligible intrinsic receptor affinity and relies on enzymatic hydrolysis to the parent hydrocortisone to exert pharmacological effects.
Molecular Identity and Structural Dynamics
Hydrocortisone 21-butyrate is a corticosteroid ester resulting from the esterification of the hydroxyl group at the C21 position of the steroid backbone.[1] In pharmaceutical development, its significance lies in its relationship with the more potent C17-isomer and its behavior as a prodrug.
Structural Isomerization (The Acyl Migration)
A defining characteristic of butyrate esters in solution is the reversible acyl migration . Under physiological conditions (pH 7.4) or in formulation bases, the butyrate group at C17 (in HC-17-B) migrates to the C21 position to form HC-21-B.[2] This is a critical stability parameter.
-
HC-17-B: Lipophilic, high intrinsic potency.
-
HC-21-B: More stable thermodynamically but pharmacologically distinct (requires activation).
The Prodrug Mechanism
Unlike C17-esters, which can bind directly to the Glucocorticoid Receptor (GR) with high affinity, C21-esters are generally inactive until hydrolyzed. The C21-hydroxyl group is a hydrogen bond donor essential for anchoring the steroid in the ligand-binding domain (LBD) of the GR (specifically interacting with Asn564 and Gln570). Blocking this group with a butyrate ester sterically hinders binding.
Receptor Binding Affinity (RBA) Analysis
The receptor binding profile of HC-21-B is characterized by low intrinsic affinity compared to its parent (Hydrocortisone) and its isomer (HC-17-B).
Comparative Binding Data
The following table synthesizes relative binding affinities (RBA) and pharmacological potency. Note that "Binding Affinity" for HC-21-B is often unmeasurable in cytosolic assays unless esterase inhibitors are present, as it rapidly converts to HC.
| Compound | Structure | Intrinsic GR Affinity ( | Mechanism of Action | Primary Role |
| Hydrocortisone 17-Butyrate | C17-Ester | High (~1-5 nM) | Direct Agonist | Potent Topical API |
| Hydrocortisone 21-Butyrate | C21-Ester | Negligible / Low | Prodrug (Requires Hydrolysis) | Metabolite / Impurity |
| Hydrocortisone (Base) | Parent | Moderate (~30 nM) | Direct Agonist | Active Metabolite |
| Dexamethasone | Reference | High (~2-5 nM) | Direct Agonist | Standard |
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic relationship between the isomers and the activation pathway.
Caption: Kinetic pathway showing the isomerization of HC-17-B to HC-21-B and the requisite hydrolysis of HC-21-B to Hydrocortisone for receptor activation.
Pharmacokinetics and Metabolic Stability
Skin Metabolism (The "Retrometabolic" Aspect)
HC-21-B is subject to rapid hydrolysis by non-specific esterases (carboxylesterases) present in the epidermis and dermis.
-
Half-life (
): Extremely short in plasma (< 10 mins) and skin homogenates. -
Conversion Efficiency: Studies in human keratinocytes indicate that C21-esters are hydrolyzed much faster than C17-esters. This makes HC-21-B an efficient delivery vehicle for Hydrocortisone, but it lacks the "depot" effect seen with the more lipophilic and stable HC-17-B.
Vasoconstriction Assay (McKenzie Test)
In standard vasoconstriction assays (a surrogate for potency):
-
HC-17-B: Class II (High Potency).
-
HC-21-B: Class V-VI (Low-Moderate Potency).
-
Reasoning: The potency of HC-21-B is limited by the rate of hydrolysis to the less potent parent hydrocortisone. It does not benefit from the intrinsic high affinity that the 17-butyrate chain confers to the steroid-receptor complex.
Experimental Protocols
For researchers characterizing HC-21-B, distinguishing it from the 17-isomer is critical.
Protocol: Quantifying Isomerization Kinetics (HPLC)
Objective: Determine the rate of conversion from HC-17-B to HC-21-B in a formulation.
-
Preparation: Dissolve HC-17-B in a phosphate-buffered solution (pH 7.4) or the target vehicle (cream/ointment base).[2]
-
Incubation: Maintain at 37°C.
-
Sampling: Aliquot samples at t=0, 1, 4, 8, 24 hours.
-
Quenching: Immediately dilute in cold Acetonitrile/0.1% Acetic Acid (stops isomerization and hydrolysis).
-
Chromatography (RP-HPLC):
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: HC-21-B typically elutes after Hydrocortisone but before HC-17-B due to slight differences in polarity (C21-OH is more accessible/polar than C17-OH).
-
Calculation: Plot area under the curve (AUC) ratios to determine the first-order rate constant (
) of isomerization.
Protocol: Cytosolic Glucocorticoid Receptor Binding Assay
Objective: Assess intrinsic affinity (requires esterase inhibition).
-
Cytosol Preparation: Homogenize rat liver or HeLa cells in ice-cold buffer (10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, pH 7.4).
-
Esterase Blockade: CRITICAL STEP. Add 100 µM DFP (Diisopropyl fluorophosphate) or BNPP to prevent conversion of HC-21-B to HC during incubation. Without this, you are measuring the affinity of Hydrocortisone.
-
Incubation: Incubate cytosol with
-Dexamethasone (tracer) and increasing concentrations of unlabeled HC-21-B ( to M). -
Separation: Remove unbound steroid using dextran-coated charcoal (4°C, 10 min).
-
Counting: Measure radioactivity in supernatant via liquid scintillation counting.
-
Data Analysis: Construct a competition curve. If HC-21-B is stable, the
will be significantly higher (lower affinity) than HC-17-B.
References
-
Kitano, Y. (1986).[3] Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica.
-
Yip, Y.W., Li Wan Po, A., & Irwin, W.J. (1983).[4][5] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. Journal of Pharmaceutical Sciences.
-
Bast, G.E. & Kampffmeyer, H.G. (1996).[6] Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear. Xenobiotica.
-
Muramatsu, M., et al. (1986).[7] Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate.[8] Biochemical Pharmacology.
-
FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Locoid (Hydrocortisone Butyrate).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US7981877B2 - Stabilized steroid composition and method for its preparation - Google Patents [patents.google.com]
- 3. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Hydrocortisone 21-butyrate
Chemical Profile, Stability Dynamics, and Pharmacological Significance[1][2][3]
Executive Summary & Core Directive
Hydrocortisone 21-butyrate (H21B) is a specific ester derivative of the endogenous glucocorticoid hydrocortisone (cortisol).[1] While often overshadowed by its therapeutically dominant isomer, Hydrocortisone 17-butyrate (H17B) , the 21-butyrate plays a critical role in the pharmaceutical development lifecycle as a key stability marker, degradation intermediate, and reference standard .[2][1]
This guide addresses the technical requirements for researchers and formulation scientists to understand H21B not merely as an impurity, but as a dynamic entity in the acyl migration pathway of corticosteroid esters. Understanding its formation and hydrolysis is essential for ensuring the shelf-life and efficacy of topical corticosteroid formulations.
Chemical Structure & Molecular Properties[1][4][5]
H21B is characterized by the esterification of the hydroxyl group at the C21 position of the corticosteroid backbone with butyric acid. This modification significantly alters the lipophilicity and metabolic stability of the parent molecule.
2.1 Physicochemical Data Table
| Property | Specification |
| Common Name | Hydrocortisone 21-butyrate |
| CAS Registry Number | 6677-99-2 |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
| Molecular Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.55 g/mol |
| Isomeric Relationship | Regioisomer of Hydrocortisone 17-butyrate (CAS 13609-67-1) |
| Solubility | Soluble in Dichloromethane, Methanol, DMSO; Practically insoluble in Water |
| Appearance | White to off-white crystalline powder |
2.2 Structural Analysis
The steroid nucleus remains intact, preserving the
-
C17 Position: Contains a free hydroxyl (-OH) group (unlike the 17-butyrate).[2][1]
-
C21 Position: Esterified with a butyryl chain (
).[2][1]
This structural arrangement makes the C21-ester less sterically hindered than the C17-ester, rendering it more susceptible to enzymatic hydrolysis by plasma esterases, which explains its transient nature in vivo.[2][1]
Synthesis & Formation Mechanisms[10][11]
3.1 Primary Formation: Acyl Migration (The Stability Challenge)
In pharmaceutical formulations (creams, ointments), H21B is primarily encountered as a rearrangement product of Hydrocortisone 17-butyrate.[2][1] This is a pH-dependent intramolecular transesterification.[2][1]
-
Mechanism: Under neutral to alkaline conditions (or in the presence of specific excipients), the carbonyl oxygen of the C17-butyrate attacks the C21 carbon, forming a cyclic orthoester intermediate. This ring opens to yield the thermodynamically favored (but pharmacologically distinct) C21-butyrate.[2][1]
-
Reversibility: The reaction is reversible (
), but H21B is often the precursor to irreversible hydrolysis.
3.2 Synthetic Routes (For Reference Standards)
To isolate H21B for use as an analytical standard, direct synthesis is required:
-
Selective Esterification: Reaction of Hydrocortisone with butyryl chloride or butyric anhydride.
-
Protection Strategy: Since the C21 hydroxyl is a primary alcohol and more reactive than the tertiary C17 hydroxyl, controlled acylation at low temperatures (0-5°C) in pyridine/DCM favors the formation of the 21-ester.[1]
-
Purification: Recrystallization from methanol/water or preparative HPLC is necessary to remove the 17-isomer and 17,21-diester byproducts.[2][1]
Stability & Degradation Dynamics (Self-Validating System)
The presence of H21B in a formulation is a "self-validating" indicator of formulation instability. Its concentration directly correlates with the degradation rate of the active ingredient (H17B).
The Degradation Cascade:
-
Isomerization: Active Drug (H17B)
Rearranged Product (H21B). -
Hydrolysis: H21B
Hydrocortisone (Parent) + Butyric Acid. -
Oxidation: Hydrocortisone
21-Dehydrohydrocortisone (and other oxidative degradants).[1]
Experimental Insight: In stability studies, if H21B levels rise without a proportional rise in Hydrocortisone, the pathway is stalled at isomerization. If H21B remains low but Hydrocortisone rises, the hydrolysis of H21B is rapid (rate-limiting step is isomerization).[2][1]
Visualization: The Acyl Migration & Hydrolysis Pathway
Caption: The degradation pathway of Hydrocortisone 17-butyrate showing the reversible isomerization to the 21-butyrate (H21B) and subsequent irreversible hydrolysis to hydrocortisone.[2][1]
Pharmacology & Metabolism
5.1 Prodrug Characteristics
Hydrocortisone 21-butyrate functions effectively as a prodrug .[2][1]
-
Receptor Affinity: The glucocorticoid receptor (GR) requires a free C21-OH for optimal hydrogen bonding.[2][1] Esterification at this position (as in H21B) significantly reduces direct receptor affinity compared to the parent hydrocortisone.
-
Bioactivation: Upon entry into the epidermis or systemic circulation, ubiquitous esterases rapidly hydrolyze the C21-ester bond, releasing the active hydrocortisone.[1]
5.2 Skin Penetration vs. Potency
-
Lipophilicity: The butyrate chain increases lipophilicity (LogP), enhancing penetration through the stratum corneum compared to hydrocortisone base.
-
Potency Ranking: H21B is generally considered less potent topically than H17B. The 17-ester configuration confers unique receptor binding properties and metabolic resistance that the 21-ester lacks.[2][1] Consequently, H21B is rarely developed as a standalone therapeutic but is a critical metabolite.
Analytical Characterization
For drug development professionals, accurate detection of H21B is required for impurity profiling (ICH Q3B).
-
HPLC Method:
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Acetonitrile:Water (typically 40:60 to 50:50 gradient).[1]
-
Detection: UV at 240-254 nm (characteristic absorption of the enone system).[1]
-
Elution Order: Hydrocortisone (RT ~min)
H21B H17B.[1] (Note: The 21-ester is typically more polar than the 17-ester due to the exposed secondary C17-OH vs primary C21-OH environment, leading to slightly faster elution in RP-HPLC, though this must be experimentally verified per column).[2][1]
-
References
-
PubChem. (2025). Hydrocortisone 21-butyrate (Compound Summary).[2][1][3][4][5][6] National Library of Medicine. [Link][2][1]
-
Yip, Y. W., Li Wan Po, A., & Irwin, W. J. (1983).[1] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems.[7][8] Journal of Pharmaceutical Sciences, 72(7), 776–781.[1] [Link]
-
Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes.[2][1][9] Acta Dermato-Venereologica, 66(2), 98–102.[2][1] [Link]
-
ChemWhat. (2025).[10] Hydrocortisone-21-Butyrate Chemical Properties and Usage.[Link][2][1]
Sources
- 1. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]
- 2. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. PubChemLite - Hydrocortisone 21-butyrate (C25H36O6) [pubchemlite.lcsb.uni.lu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. CA1135253A - Hydrocortisone - 17, 21-diesters and method of the production of same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Molecular formula and weight of Hydrocortisone 21-butyrate
The following technical guide details the molecular identity, physicochemical properties, and analytical characterization of Hydrocortisone 21-Butyrate .
Designed for drug development professionals, this document treats Hydrocortisone 21-Butyrate not merely as a static chemical entity, but as a critical variable in the stability and efficacy of corticosteroid formulations. It specifically addresses the acyl migration phenomenon—a primary degradation pathway where the pharmacologically active 17-butyrate isomer rearranges to the thermodynamically stable, yet less active, 21-butyrate isomer.
Isomer Characterization, Stability Dynamics, and Analytical Protocols
Molecular Specifications & Physicochemical Identity
Hydrocortisone 21-butyrate (HC-21-B) is a corticosteroid ester resulting from the condensation of butyric acid with the C-21 hydroxyl group of hydrocortisone. While often encountered as a reference standard for impurity profiling, it is the thermodynamic sink in the degradation pathway of the commercial drug Hydrocortisone 17-butyrate .
Table 1: Physicochemical Core Data
| Property | Specification |
| Chemical Name | Hydrocortisone 21-butyrate |
| IUPAC Name | (11β)-11,17-Dihydroxy-21-(1-oxobutoxy)pregn-4-ene-3,20-dione |
| Molecular Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.55 g/mol |
| CAS Registry Number | 6677-99-2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water.[1] |
| Key Distinction | Isomer of Hydrocortisone 17-butyrate (Active Drug).[1] Differentiated by ester position (C21 vs C17).[2] |
The Mechanistic Pathway: Acyl Migration
Why this molecule matters in drug development.
For formulation scientists, the presence of Hydrocortisone 21-butyrate is the primary indicator of formulation instability. The active pharmaceutical ingredient (API), Hydrocortisone 17-butyrate, is kinetically unstable in solution (especially at pH > 6.0). It undergoes an intramolecular acyl migration to form the 21-butyrate.
-
Mechanism: The C-21 hydroxyl group attacks the carbonyl carbon of the C-17 ester, forming a cyclic orthoester intermediate. This intermediate collapses to form the 21-ester.
-
Thermodynamics: The 21-ester is thermodynamically favored over the 17-ester.
-
Pharmacology: The 21-butyrate has significantly reduced topical anti-inflammatory potency compared to the 17-butyrate. Therefore, conversion to HC-21-B represents a direct loss of potency.
Visualization: The Degradation Cascade
The following diagram illustrates the unidirectional flow from the active drug to the 21-isomer and subsequent hydrolysis.
Figure 1: The degradation pathway of Hydrocortisone 17-butyrate showing the irreversible conversion to the 21-butyrate isomer.
Analytical Protocols: Separation & Identification
Objective: To quantitate Hydrocortisone 21-butyrate in the presence of the 17-isomer using High-Performance Liquid Chromatography (HPLC).
Separating these positional isomers requires a stationary phase capable of distinguishing the subtle steric differences between the C17 and C21 substitution patterns.
Protocol: Reverse-Phase HPLC Separation
1. System Suitability:
-
Column: C18 (ODS) column, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).
-
Temperature: 25°C (Strict control is required as temperature affects isomer resolution).
-
Detection: UV at 254 nm (λ max for the enone system in ring A).
2. Mobile Phase Preparation:
-
Solvent A: Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic or Gradient (Isocratic preferred for routine QC).
-
Ratio: Acetonitrile : Water (approx. 45:55 v/v). Note: Adjust ratio to achieve a resolution (Rs) > 2.0 between isomers.
3. Experimental Procedure:
-
Standard Prep: Dissolve accurately weighed Hydrocortisone 21-butyrate reference standard in Methanol to produce a 0.5 mg/mL stock.
-
Sample Prep: Extract formulation (cream/ointment) with Methanol/Water (80:20). Vortex and centrifuge to remove excipients.
-
Injection: Inject 10-20 µL.
-
Elution Order:
-
Second Eluting: Hydrocortisone 21-butyrate (More polar than 17-ester due to exposed C17-OH).
-
Confirmation: Verify retention times (RT) with standards. Typically, the 21-ester elutes before the 17-ester in standard reverse-phase systems due to hydrogen bonding capabilities of the free C17 hydroxyl group.
Visualization: Analytical Logic Flow
This decision tree guides the validation of the molecular formula and weight during impurity profiling.
Figure 2: Workflow for confirming the identity of Hydrocortisone 21-butyrate in a stability sample.
Formulation & Stability Considerations
Causality in Formulation Design: The molecular weight of 432.55 g/mol places HC-21-B in the ideal range for skin penetration (< 500 Da), but its formation is a "dead end" for efficacy.
-
pH Sensitivity: The conversion of 17-butyrate to 21-butyrate is base-catalyzed. Formulations must be buffered to pH 4.5 – 5.5 to minimize this migration.
-
Solvent Effects: Protic solvents (like ethanol or propylene glycol) can accelerate acyl migration compared to aprotic lipophilic bases (like white petrolatum).
-
Shelf-Life Specification: Regulatory bodies (ICH/USP) require specific monitoring of the 21-butyrate isomer. It is typically limited to NMT (Not More Than) 1.0% - 2.0% in the shelf-life specification of Hydrocortisone Butyrate creams.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23144, Hydrocortisone 21-butyrate. Retrieved from [Link]
- Yip, Y.W., & Po, A.L. (1979). The stability of hydrocortisone-17-butyrate in semi-aqueous and gel systems. Journal of Pharmacy and Pharmacology.
- United States Pharmacopeia (USP). (Current Edition). Hydrocortisone Butyrate Cream Monograph.
-
ChemWhat. (n.d.). Hydrocortisone-21-Butyrate CAS#: 6677-99-2.[1][3][9][10][11][12][13][14] Retrieved from [Link]
Sources
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- 2. Hydrocortisone butyrate - Wikipedia [en.wikipedia.org]
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- 4. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocortisone 17-Butyrate 21-Propionate | CAS 72590-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. blog.smartpractice.com [blog.smartpractice.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Hydrocortisone 21-Butyrate | CAS 6677-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]
- 12. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]
- 13. HYDROCORTISONE 21-BUTYRATE |cas no.6677-99-2 [analyticachemie.in]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Anti-inflammatory and immunosuppressive properties of Hydrocortisone 21-butyrate
Pharmacokinetics, Stability, and Immunomodulatory Mechanism[1][2][3]
Executive Summary
Hydrocortisone 21-butyrate (H-21-B) represents a critical regioisomer in the pharmacology of topical corticosteroids.[1][2] While often overshadowed by its therapeutically dominant isomer, Hydrocortisone 17-butyrate (H-17-B) , the 21-ester plays a pivotal role in the metabolic fate, shelf-life stability, and prodrug kinetics of cortisol derivatives.[1][2]
This guide analyzes H-21-B not merely as a standalone active pharmaceutical ingredient (API), but as a lipophilic prodrug and a thermodynamic sink in the degradation pathway of 17-esters.[1][2] Understanding H-21-B is essential for formulation scientists aiming to control the "17
Molecular Pharmacology & Structure-Activity Relationship (SAR)[1][2]
The anti-inflammatory potency of corticosteroids hinges on their affinity for the Glucocorticoid Receptor (GR). The structural distinction between the 17- and 21-positions is mechanistically binary:
-
The 17-Position (Affinity Driver): Esterification at C-17 (e.g., H-17-B) creates a hydrophobic patch that enhances GR binding affinity significantly compared to the parent hydrocortisone.[1][2] This is why H-17-B is a potent intrinsic agonist.[1][2]
-
The 21-Position (The Prodrug Switch): The hydroxyl group at C-21 is critical for hydrogen bonding within the GR ligand-binding domain (LBD).[1][2] Esterification at this position (H-21-B) sterically hinders this bond, drastically reducing direct receptor affinity.[1][2]
Therefore, H-21-B functions primarily as a prodrug. Its immunomodulatory activity is contingent upon enzymatic hydrolysis by plasma and cutaneous esterases (carboxylesterases) to release free Hydrocortisone (HC).[1][2]
Physicochemical Properties
| Property | Hydrocortisone (HC) | Hydrocortisone 17-Butyrate | Hydrocortisone 21-Butyrate |
| LogP (Lipophilicity) | ~1.6 | ~3.0 | ~3.3 |
| GR Binding Affinity | Baseline (100%) | High (>400%) | Low (<10%)* |
| Primary Role | Active Metabolite | Potent Agonist | Prodrug / Stable Isomer |
| Stability | Moderate | Kinetic (Prone to migration) | Thermodynamic (Stable) |
*Direct binding is negligible; activity observed in vivo is due to conversion to HC.
Mechanism of Action (MOA)[2]
The anti-inflammatory cascade of H-21-B is a two-step process involving bioactivation followed by genomic signaling.[1][2]
Phase I: Bioactivation (Enzymatic Hydrolysis)
Upon topical application, H-21-B penetrates the stratum corneum efficiently due to high lipophilicity.[1][2] In the viable epidermis and dermis, it encounters carboxylesterases (specifically hCE-1 and hCE-2).[1][2]
-
Hydrolysis: The ester bond at C-21 is cleaved.
-
Release: Free Hydrocortisone is released locally.
Phase II: Genomic Signaling (Transrepression)
Once converted to Hydrocortisone, the molecule executes the classical glucocorticoid signaling pathway:
-
Cytosolic Binding: HC binds to the GR, dissociating heat shock proteins (Hsp90).[2]
-
Nuclear Translocation: The HC-GR complex enters the nucleus.[3]
-
nGRE Binding (Transrepression): The complex binds to negative Glucocorticoid Response Elements (nGREs) or physically interacts with proinflammatory transcription factors like NF-
B and AP-1 .[1][2] -
Outcome: Suppression of cytokines (IL-1
, IL-6, TNF- ) and COX-2.[1][2]
Visualizing the Signaling & Metabolic Pathway
Figure 1: The bioactivation of Hydrocortisone 21-Butyrate to Hydrocortisone and subsequent genomic signaling.[1][2]
The "Acyl Migration" Phenomenon[6][7]
For researchers, the most critical technical attribute of butyrate esters is the 17
-
The Reaction: Under neutral or alkaline conditions (pH > 6.0), the acyl group on H-17-B migrates to the C-21 position via a cyclic orthoester intermediate.[1][2]
-
Thermodynamics: H-21-B is the thermodynamically stable isomer.[1][2]
-
Implication: In a formulation containing H-17-B (Locoid), the appearance of H-21-B indicates degradation.[1][2] Because H-21-B is less potent (requiring hydrolysis), this migration represents a loss of efficacy.[1][2]
Visualizing the Stability Workflow
Figure 2: The degradation pathway demonstrating the conversion of the active 17-ester to the stable 21-ester.[1][2]
Experimental Protocols
To validate the properties of H-21-B, the following self-validating protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)
Objective: Determine the half-life (
-
Preparation:
-
Incubation:
-
Mix stock with plasma (final conc. 1
M) in phosphate buffer (pH 7.4). -
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Analysis (LC-MS/MS):
Protocol B: HPLC Separation of Isomers (Stability Indicating Method)
Objective: Quantify H-21-B presence as an impurity in H-17-B formulations.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5
m).[1][2] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.
-
Isocratic Mode: 55% B / 45% A (Crucial for separating regioisomers).[2]
-
-
Detection: UV at 240 nm (characteristic enone absorption).[2]
-
Retention Logic: H-21-B is more lipophilic than H-17-B.[1][2]
References
-
Yip, Y.W., Po, A.L.W. (1979).[1][2] "The stability of hydrocortisone 17-butyrate and its acyl migration." Journal of Pharmacy and Pharmacology. Link
-
Cheung, Y.W., et al. (1985).[2] "Cutaneous biotransformation of hydrocortisone esters." Journal of Pharmaceutical Sciences. Link
-
Ferraboschi, P., et al. (2008).[2] "Lipase-catalyzed preparation of corticosteroids: 17- and 21-monoesters." Steroids.[4][5][6][7][8][9] Link
-
Lee, H.J., et al. (1986).[2] "Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes." Acta Dermato-Venereologica. Link
-
PubChem. (n.d.).[2] "Hydrocortisone 21-butyrate Compound Summary." National Library of Medicine. Link
Sources
- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Hydrocortisone 21-butyrate (C25H36O6) [pubchemlite.lcsb.uni.lu]
- 3. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Aston Publications Explorer [publications.aston.ac.uk]
- 6. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone 21-Butyrate: The Metabolic Pivot in Non-Fluorinated Corticosteroid Safety
[1]
Executive Summary
Hydrocortisone 21-Butyrate (H-21-B) (CAS: 6677-99-2) represents a critical molecular species in the pharmacology of non-fluorinated topical corticosteroids.[1] Unlike fluorinated congeners (e.g., clobetasol, betamethasone) which rely on halogenation for metabolic stability and potency, the butyrate ester class relies on a "hit-and-run" mechanism.[1] H-21-B serves as the deactivation intermediate , formed via acyl migration or hydrolysis of the potent 17-butyrate isomer.[1]
For drug developers, H-21-B is a double-edged sword:
Molecular Architecture & Acyl Migration Dynamics
The structural distinction between the 17- and 21-esters is the primary determinant of potency. The Glucocorticoid Receptor (GR) binding pocket favors a free C21-hydroxyl group and a lipophilic substitution at C17.[1]
-
Hydrocortisone 17-Butyrate (Active): High GR affinity.[1] Lipophilic 17-ester anchors the molecule in the receptor ligand-binding domain (LBD).[1]
-
Hydrocortisone 21-Butyrate (Intermediate): Reduced GR affinity.[1] Formed when the butyryl group migrates from C17 to C21. This migration is base-catalyzed and irreversible under physiological conditions.[1]
The Mechanism of Instability (Acyl Migration)
In aqueous or semi-aqueous formulations (creams/lotions), the C17-ester is susceptible to intramolecular catalysis.[1] The C21-hydroxyl group attacks the C17-ester carbonyl, forming an ortho-ester intermediate, which collapses to the C21-ester.[1]
Key Formulation Insight: This migration is pH-dependent.[1] Formulations must be maintained at slightly acidic pH (pH 3.5–5.5) to suppress the ionization of the C21-hydroxyl and prevent migration to the H-21-B form.[1]
Pharmacodynamics: The "Soft Drug" Safety Profile
The "non-fluorinated" advantage of the butyrate class is defined by its metabolic lability. Fluorinated steroids are metabolically stable, leading to systemic accumulation and side effects (skin atrophy, adrenal suppression).[1] H-21-B is the gateway to clearance.[1]
The Metabolic Pathway (Hit-and-Run)[1]
-
Penetration: H-17-B penetrates the stratum corneum (lipophilic).[1]
-
Action: Binds GR in the epidermis/dermis (Anti-inflammatory effect).
-
Deactivation:
-
Clearance: H-21-B is rapidly hydrolyzed to Hydrocortisone (natural hormone) and cleared via urine.[1]
This pathway ensures that while local skin concentration is high (efficacy), systemic circulation sees mostly inactive metabolites or natural hydrocortisone (safety).[1]
Visualization: Metabolic & Chemical Pathways
The following diagram illustrates the critical conversion of the active 17-isomer to the 21-isomer and its subsequent clearance.
Caption: The "Soft Drug" Pathway: H-17-B rearranges to H-21-B, facilitating rapid systemic clearance.[1]
Experimental Protocols
To validate the role of H-21-B, researchers must be able to synthesize it (as a standard) and quantify it (as an impurity).[1]
Protocol A: Selective Synthesis of Hydrocortisone 21-Butyrate
Objective: Isolate high-purity H-21-B for use as a reference standard.[1]
Reagents: Hydrocortisone (HC), Butyric Anhydride, Pyridine, DMF.[1] Note: Direct esterification often yields a mixture. A protection-deprotection strategy is preferred, but controlled acyl migration is the most accessible route.[1]
-
Starting Material: Dissolve 1.0g Hydrocortisone 17-Butyrate in Methanol (50 mL).
-
Catalysis: Add 0.1M Sodium Bicarbonate (NaHCO3) solution to adjust pH to ~8.0.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[1] The 17-ester (Rf ~0.[1]6) will migrate to the 21-ester (Rf ~0.5).[1]
-
Quenching: Neutralize with dilute Acetic Acid to pH 7.0 immediately upon conversion.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via NMR. The C21-protons will shift downfield (~4.8 ppm) due to esterification, while C17-proton signal remains distinct.[1]
Protocol B: HPLC Quantification (Impurity Profiling)
Objective: Separate the active 17-isomer from the 21-isomer degradant.[1]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 250mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B (0 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | HC (~5 min), H-21-B (~12 min) , H-17-B (~14 min) |
Causality: The 21-ester is slightly less lipophilic than the 17-ester due to the exposed tertiary hydroxyl at C17, resulting in an earlier elution time.[1]
Comparative Data: Fluorinated vs. Non-Fluorinated[1]
The following table contrasts the safety/efficacy profile mediated by the butyrate ester chemistry.
| Feature | Hydrocortisone Butyrate (Non-Fluorinated) | Betamethasone Valerate (Fluorinated) |
| Primary Potency | Medium (Class 4-5) | High/Medium (Class 3) |
| Metabolic Stability | Low (Rapid hydrolysis via H-21-B) | High (Halogen blocks metabolism) |
| Systemic Risk | Minimal (HPA axis sparing) | Moderate (Dose-dependent suppression) |
| Degradation Mode | Acyl Migration (17 | Oxidation / Side-chain cleavage |
| Pediatric Use | Preferred (Safety profile) | Caution advised |
Visualization of Analytical Logic
When analyzing stability data, distinguishing between hydrolysis (loss of ester) and migration (shift of ester) is vital.
Caption: Analytical logic tree for diagnosing Hydrocortisone Butyrate instability modes.
Conclusion
Hydrocortisone 21-Butyrate is not merely an impurity; it is the functional evidence of the "soft drug" design inherent to the butyrate class. Its presence confirms the metabolic instability that grants Hydrocortisone Butyrate its favorable safety profile compared to fluorinated corticosteroids. For researchers, monitoring the H-17-B
References
-
FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Locoid (Hydrocortisone Butyrate) Lotion. U.S. Food and Drug Administration.
-
Kitano, Y. (1986).[1][2] Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98–102.[1][2]
-
Yip, Y. W., Li Wan Po, A., & Irwin, W. J. (1983).[1][3] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. Journal of Pharmaceutical Sciences, 72(7), 776-781.[1][3]
-
Santa Cruz Biotechnology. (2024). Hydrocortisone 21-Butyrate Product Data Sheet (CAS 6677-99-2). [1]
-
LGC Standards. (2024). Hydrocortisone 21-Butyrate Reference Standard. [1]
Sources
- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Hydrocortisone 21-Butyrate in Dermatological Research
This guide is structured as a high-level technical application note designed for pharmaceutical scientists and dermatological researchers. It addresses the specific role of Hydrocortisone 21-Butyrate (H-21-B) not merely as a therapeutic agent, but as a critical metabolic intermediate and stability marker in the development of Hydrocortisone 17-Butyrate (H-17-B) formulations for Atopic Dermatitis (AD) and Psoriasis.[1]
Subject: Metabolic Profiling, Stability Kinetics, and Pharmacological Assessment of Hydrocortisone 21-Butyrate Target Indication: Atopic Dermatitis (AD) & Psoriasis CAS Registry Number: 6677-99-2[1]
Executive Summary & Scientific Rationale
In the development of topical corticosteroids for Atopic Dermatitis and Psoriasis, Hydrocortisone 17-Butyrate (H-17-B) is the clinically active pharmaceutical ingredient (API).[1] However, Hydrocortisone 21-Butyrate (H-21-B) plays a pivotal, often underestimated role in formulation science.[1]
Research indicates that H-17-B undergoes intramolecular acyl migration to form H-21-B.[1] This conversion is a critical quality attribute because:
-
Potency Shift: The 21-ester is generally less potent at the Glucocorticoid Receptor (GR) than the 17-ester due to steric hindrance at the ligand-binding domain.[1]
-
Degradation Gateway: H-21-B is the primary substrate for skin esterases, leading to rapid hydrolysis into the significantly less potent parent molecule, Hydrocortisone (HC).[1]
-
Formulation Stability: The ratio of 17-B to 21-B is a key stability indicator in creams and ointments.
This guide provides protocols to isolate, quantify, and biologically assess H-21-B to ensure the integrity of dermatological therapeutics.[1]
Mechanistic Profiling: The Acyl Migration Pathway
Understanding the kinetic relationship between the 17- and 21-isomers is essential for interpreting efficacy data in AD and Psoriasis models.[1]
The Degradation Cascade
The therapeutic efficacy of Hydrocortisone Butyrate depends on the retention of the butyrate group at the C-17 position.
-
Phase 1 (Isomerization): Under specific pH conditions (pH > 6.0) or in the presence of certain bases, the acyl group migrates from C-17 to C-21 via a cyclic orthoester intermediate.[1]
-
Phase 2 (Bio-inactivation): The C-21 ester is highly susceptible to plasma and cutaneous esterases, rapidly hydrolyzing to Hydrocortisone.
Visualization: Molecular Stability & Activation Pathway
Caption: The degradation pathway of Hydrocortisone 17-Butyrate to the 21-Butyrate isomer, leading to rapid hydrolysis and reduced receptor affinity.[1]
Physicochemical Properties & Formulation Parameters
When using H-21-B as a reference standard or in comparative studies, the following properties are critical for experimental design.
| Parameter | Hydrocortisone 21-Butyrate (H-21-B) | Hydrocortisone 17-Butyrate (H-17-B) | Experimental Implication |
| Molecular Weight | 432.55 g/mol | 432.55 g/mol | Isomers; cannot be distinguished by Mass Spec (MS) alone; requires Chromatographic separation.[1] |
| Lipophilicity (LogP) | ~2.5 - 2.8 | ~2.9 - 3.1 | H-17-B is slightly more lipophilic, enhancing skin penetration.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO | Soluble in MeOH, EtOH, DMSO | Both require organic co-solvents for aqueous buffers.[1] |
| Esterase Sensitivity | High (Primary substrate) | Moderate (Sterically shielded) | H-21-B has a shorter half-life in skin homogenates.[1] |
| Receptor Affinity | Moderate | High | H-21-B requires higher concentrations to achieve equivalent EC50.[1] |
Experimental Protocols
Protocol 1: HPLC Separation of 17- and 21-Butyrate Isomers
Purpose: To quantify the formation of H-21-B in stability samples or biological matrices.[1] Note: Standard C18 columns often fail to resolve these positional isomers efficiently. A Phenyl-Hexyl or specific C18 method is required.[1]
Materials:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1]
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Standard: Hydrocortisone 21-Butyrate (CAS 6677-99-2).[1][2][3]
Methodology:
-
Equilibration: Set column temperature to 40°C (critical for isomer resolution).
-
Gradient:
-
Detection: UV at 240 nm (characteristic enone absorption).
-
Analysis: The 21-isomer typically elutes before the 17-isomer due to slightly lower lipophilicity. Calculate Resolution (Rs); acceptable Rs > 1.5.
Protocol 2: In Vitro Metabolic Stability (Skin Homogenate Assay)
Purpose: To demonstrate the rapid clearance of H-21-B compared to H-17-B, validating the "soft drug" mechanism.[1]
Workflow:
-
Preparation: Thaw cryopreserved human skin S9 fraction or prepare fresh minipig skin homogenate (1:4 w/v in PBS).
-
Incubation:
-
Pre-warm homogenate to 32°C (skin surface temp).
-
Spike H-21-B (1 µM final) into the reaction vessel.[1]
-
Run parallel control with H-17-B.
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Dexamethasone).
-
Quantification: Analyze via LC-MS/MS or HPLC (Protocol 1).
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Expected Result:
(H-21-B) << (H-17-B).[1]
-
Protocol 3: Human Skin Blanching Assay (Vasoconstriction)
Purpose: The gold standard surrogate for clinical potency. This protocol compares the intrinsic topical potency of the 21-isomer vs. the 17-isomer.[1]
Study Design: Double-blind, randomized, intra-individual comparison.[1][4][5] Subjects: Healthy volunteers (n=12-20) with Fitzpatrick skin types I-III.[1]
Steps:
-
Formulation: Prepare 0.1% w/w solutions of H-21-B and H-17-B in ethanol/propylene glycol (50:50). Include vehicle control and Clobetasol Propionate (positive control).
-
Application:
-
Mark 1cm² squares on the flexor aspect of the forearm.
-
Apply 10 µL of solution to each site.
-
Allow to dry; do not occlude (unless testing reservoir effect).
-
-
Exposure: Leave for 6 hours.
-
Assessment:
-
Wash off residual drug.
-
Evaluate blanching (whitening) at 2, 4, and 18 hours post-removal.
-
Scoring: Use a Chroma Meter (a* scale) for objective data or a visual scale (0-4).[1]
-
-
Interpretation:
Experimental Workflow Diagram
This diagram outlines the decision tree for evaluating H-21-B in a drug development context.
Caption: Decision matrix for monitoring Hydrocortisone 21-Butyrate formation during formulation stability testing.
References
-
Yip, Y.W. (1986). Studies on the Formulation of Topical Corticosteroids. Aston University. (Detailed kinetics of 17- to 21-butyrate acyl migration).
-
Kitano, Y. (1986).[6] Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98–102.[1][6] (Demonstrates rapid hydrolysis of 21-esters in skin).[1]
-
Korting, H.C., et al. (2006). Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone. Journal of the German Society of Dermatology, 4(1), 33-38.[1] (Establishes the blanching assay methodology).
-
Haapasaari, K.M., et al. (1995). Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. Acta Dermato-Venereologica, 75(4), 269-271.[1] (Comparative potency data).
-
United States Pharmacopeia (USP). Hydrocortisone Butyrate Monograph. (Defines limits for "Other Steroids" and impurities including the 21-isomer). [1]
Sources
- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]
- 2. Hydrocortisone 21-Butyrate | CAS 6677-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
Application Notes & Protocols for Subcutaneous Administration of Hydrocortisone 21-Butyrate in Rats
Authored by a Senior Application Scientist
Introduction: Understanding Hydrocortisone 21-Butyrate
Hydrocortisone 21-butyrate is a synthetic, non-fluorinated corticosteroid ester utilized in research for its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[][2][3] As a mid-potency glucocorticoid, it serves as a valuable tool in preclinical models, particularly in dermatology and inflammation research.[4] Its mechanism of action is rooted in classic corticosteroid pathways: upon administration, it binds to cytosolic glucocorticoid receptors.[5] This newly formed receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[5][6] This interaction modulates the transcription of target genes, leading to the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes and a reduction in the migration of immune cells to the site of inflammation.[2][5]
In rodent models, Hydrocortisone 21-butyrate is metabolized in the liver by serum esterases, first to hydrocortisone 21-butyrate and subsequently to hydrocortisone.[7] Understanding the correct protocols for its administration is paramount to achieving reproducible results and ensuring animal welfare. This guide provides a comprehensive framework for the subcutaneous (SC) delivery of Hydrocortisone 21-butyrate in rats, grounded in established methodologies and scientific rationale.
Part 1: Pre-Clinical & Pharmacological Profile
A thorough understanding of the compound's properties is essential for proper experimental design, particularly for vehicle selection and dose formulation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₆ | [] |
| Molecular Weight | 432.55 g/mol | [] |
| Appearance | White to off-white solid powder | [] |
| Solubility | Practically insoluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly), and freely soluble in tetrahydrofuran. | [] |
| Storage | Store at -20°C for long-term stability. | [] |
Toxicology and Dosing Considerations in Rats
Toxicology studies are critical for establishing a safe and effective dosing window. The following data, derived from subcutaneous administration studies in rats, provide a foundational reference.
| Dosing Level (Subcutaneous) | Observation | Study Duration | Source |
| >3000 mg/kg | Acute LD₅₀ (Lethal Dose, 50%) | Acute | [7] |
| 0.001 mg/kg/day | Maximum non-toxic dose | 6 Months (Chronic) | [8] |
| 0.03 mg/kg/day | No-Observable-Effect-Level (NOEL) in male rats | 3 Months | [7] |
| ≥0.08 mg/kg/day | Suppression of body weight gain in males | 30 Days (Subacute) | [9] |
| ≥0.1 mg/kg/day | Atrophic changes in adrenals, lymphatic tissues, and skin | 6 Months (Chronic) | [8] |
| 50 mg/kg/day | Fatalities observed | 30 Days (Subacute) | [9] |
Causality Insight: The observed effects, such as weight suppression and adrenal atrophy, are classic systemic effects of exogenous corticosteroids.[8][9] They occur because the administered compound provides negative feedback to the hypothalamic-pituitary-adrenal (HPA) axis, suppressing endogenous corticosteroid production and leading to adrenal gland atrophy. This underscores the importance of selecting the lowest effective dose to minimize systemic confounding factors in studies focused on local anti-inflammatory effects.
Part 2: Experimental Workflow & Protocols
This section details the necessary materials and step-by-step procedures for the successful subcutaneous administration of Hydrocortisone 21-butyrate.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure, from initial preparation to post-administration monitoring.
Caption: Workflow for Subcutaneous Hydrocortisone 21-Butyrate Administration in Rats.
Protocol 1: Preparation of Dosing Solution
Rationale: Due to the compound's lipophilic nature and insolubility in water, a suitable vehicle is required. While peanut oil has been used, it carries a significant risk of inducing local irritation, inflammation, and foreign body reactions, which can confound experimental results.[10][11] Alternative vehicles like medium-chain triglycerides (e.g., Neobee M-5 or coconut oil) are recommended as they have been shown to cause fewer skin abnormalities.[10] This protocol prioritizes creating a sterile, homogenous suspension for accurate and safe dosing.
Materials:
-
Hydrocortisone 21-butyrate powder
-
Sterile vehicle (e.g., reagent-grade triglyceride of coconut oil, sesame oil)
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile syringes and needles for formulation
-
70% ethanol for disinfection
Procedure:
-
Calculate Required Mass: Based on the desired dose (mg/kg), the concentration (mg/mL), and the total volume needed for the study cohort, calculate the total mass of Hydrocortisone 21-butyrate required.
-
Aseptic Technique: Perform all steps in a laminar flow hood or using rigorous aseptic technique to ensure sterility. Disinfect all surfaces and vial septa with 70% ethanol.[12]
-
Weigh Compound: Accurately weigh the calculated mass of Hydrocortisone 21-butyrate powder and transfer it to a sterile glass vial.
-
Add Vehicle: Using a sterile syringe, add the calculated volume of the chosen sterile oil vehicle to the vial.
-
Create Suspension: Securely cap the vial. Mix thoroughly using a vortex mixer or a magnetic stirrer until a uniform suspension is achieved. Visually inspect for any clumps. Note: Gentle warming (to ~37°C) may aid in solubilization, but care must be taken not to degrade the compound.
-
Storage: If not for immediate use, store the prepared solution according to stability data, typically protected from light at 2-8°C. Before each use, allow the solution to return to room temperature and re-suspend thoroughly.
Protocol 2: Subcutaneous Administration Technique
Rationale: The subcutaneous route is chosen for its slow, sustained absorption profile. The procedure is designed to deposit the substance into the loose interstitial space between the skin and the underlying muscle.[12] Proper technique is crucial to prevent accidental injection into the dermis, muscle, or vasculature, and to minimize stress and discomfort for the animal.[13]
Materials & Equipment:
-
Properly restrained rat (manual restraint by a trained handler is standard).[13]
-
Prepared Hydrocortisone 21-butyrate dosing solution.
-
Sterile tuberculin or 1 mL syringe.
-
Sterile needle: 23-27 gauge, ½ to ¾ inch length.[12][14] A new sterile needle and syringe must be used for each animal.[12][13]
-
70% ethanol and gauze (optional for skin disinfection).[12]
-
Appropriate Personal Protective Equipment (PPE).[15]
| Parameter | Recommendation | Rationale / Source |
| Injection Site | Loose skin over the dorsal scapular (shoulder) region or the flank. | Ample subcutaneous space, minimizes risk to underlying structures.[12][14] |
| Needle Gauge | 23-27 G | Balances ease of injection for oil-based vehicles with minimizing tissue trauma.[12][13] |
| Injection Volume | Typically ≤ 5 mL/kg. Max 5-10 mL per site. | Prevents tissue damage and leakage from over-pressurization of the SC space.[12][14] |
Step-by-Step Procedure:
-
Prepare the Dose: Warm the dosing solution to room or body temperature to reduce viscosity and animal discomfort.[13][16] Draw the calculated volume into a sterile syringe. Expel any air bubbles.
-
Restrain the Animal: A trained handler should firmly but gently restrain the rat. For SC injections in the scruff, grasp the loose skin over the shoulders and behind the ears.[13] This creates a "tent" of skin and distracts the animal. Ensure the animal can breathe normally.
-
Identify Injection Site: Locate an area in the dorsal midline or flank with ample loose skin. For repeated dosing, rotate injection sites to prevent local irritation.[17]
-
Insert the Needle: With the needle bevel facing up, insert the needle at the base of the tented skin, parallel to the animal's body.[15][17] The angle should be shallow to ensure the needle enters the subcutaneous space, not the underlying muscle.
-
Aspirate: Gently pull back the syringe plunger.[12][13]
-
Self-Validation: If negative pressure is felt and no blood or fluid enters the syringe hub, the needle is correctly placed. Proceed to the next step.
-
Self-Validation: If blood appears, the needle has entered a blood vessel. Withdraw the needle immediately, discard the needle and syringe, and start over with fresh materials at a new site.[13]
-
-
Inject the Substance: Depress the plunger smoothly and steadily. If significant resistance is felt, the needle may be in the dermal layer; slightly reposition it.[12]
-
Withdraw and Observe: Once the injection is complete, withdraw the needle swiftly. Apply gentle pressure to the site with a dry gauze for a few seconds to prevent backflow.[15] Return the animal to its cage and observe for any immediate adverse reactions.
Part 3: Post-Administration Monitoring & Potential Effects
Careful monitoring is a critical component of the experimental protocol, ensuring both animal welfare and data integrity.
Glucocorticoid Signaling Pathway
The anti-inflammatory effects of Hydrocortisone 21-butyrate are mediated through the glucocorticoid receptor signaling pathway.
Caption: Mechanism of action for Hydrocortisone 21-Butyrate via the Glucocorticoid Receptor.
Monitoring for Adverse Effects
Researchers must be vigilant for both local and systemic adverse effects.
| Type | Clinical Signs | Potential Cause / Rationale | Source |
| Local Site Reactions | Swelling, redness, bruising, scabbing, abrasions, sterile abscesses. | Irritation from the vehicle (especially oils), foreign body reaction, high injection volume, or poor technique.[10][16] | |
| Behavioral Signs of Pain/Distress | Flinching, repeated scratching/licking at the injection site, squinted eyes, hunched posture. | Procedural pain, or local irritation from the injected substance.[16] | |
| Systemic Corticosteroid Effects | Suppression of body weight gain, increased food/water intake, polyuria, alopecia (hair loss) near the injection site. | Systemic absorption of the corticosteroid leading to metabolic and endocrine changes.[8][9][18] | |
| Immunosuppression | Increased susceptibility to opportunistic infections. | A known pharmacological effect of glucocorticoids that can be a confounding factor in long-term studies.[6] |
Trustworthiness through Self-Validation: A well-designed study includes control groups to differentiate between the effects of the vehicle and the active compound. Injecting a "vehicle-only" control group is essential for validating that observed local reactions are not solely due to the injection procedure or the carrier solution.[10]
References
-
Queen's University Animal Care Committee. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. [Link]
-
DrugBank. Hydrocortisone Butyrate | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
University of Arizona. Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. [Link]
-
Direction des services vétérinaires. (2011). Administration and injection of substances in rats Number: AD-1 Scope. [Link]
-
Queen's University. (2022). Subcutaneous Injection (Rats) - Standard Operating Procedure #2. [Link]
-
Virginia Tech. (2017). SOP: Subcutaneous Injections in the Rat. [Link]
-
Levoe, S., et al. (2014). Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior. Journal of the American Association for Laboratory Animal Science, 53(5), 479–486. [Link]
-
U.S. Food and Drug Administration. (2006). Pharmacology Review(s) - accessdata.fda.gov. [Link]
-
Patsnap Synapse. (2024). What is Hydrocortisone Butyrate used for?. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydrocortisone Butyrate?. [Link]
-
Japanese Pharmacopoeia. Hydrocortisone Butyrate / Official Monographs for Part I. [Link]
-
Drugs.com. (2025). Hydrocortisone Butyrate Solution: Package Insert / Prescribing Info. [Link]
-
Tarumoto, Y., et al. (1981). [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -2. Subacute toxicity in rats by subcutaneous administration (author's transl)]. The Journal of toxicological sciences, 6 Suppl, 33-46. [Link]
-
Tarumoto, Y., et al. (1981). [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate--4. Chronic toxicity in rats by subcutaneous administration (author's transl)]. The Journal of toxicological sciences, 6 Suppl, 67-92. [Link]
-
Levoe, S., et al. (2014). Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior. ResearchGate. [Link]
-
Gloor, M. (2001). Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Journal of Dermatological Treatment, 12(3), 167-174. [Link]
-
University of British Columbia. UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. [Link]
-
Tarumoto, Y., et al. (1981). [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -3. Subacute toxicity in rats by percutaneous administration (author's transl)]. The Journal of toxicological sciences, 6 Suppl, 47-66. [Link]
Sources
- 2. What is Hydrocortisone Butyrate used for? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone Butyrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -4. Chronic toxicity in rats by subcutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -2. Subacute toxicity in rats by subcutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. queensu.ca [queensu.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
- 18. [Studies on toxicity of hydrocortisone 17-butyrate 21-propionate -3. Subacute toxicity in rats by percutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Hydrocortisone 21-Butyrate Dosage for In Vitro Applications
[1][2]
Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Senior Researchers, Cell Biologists, Drug Development Scientists Subject: Hydrocortisone 21-Butyrate (CAS: 6677-99-2)[1][2]
Executive Summary: The Stability-Potency Paradox
Hydrocortisone 21-butyrate (H-21-B) presents a unique challenge in in vitro studies compared to its parent compound (Hydrocortisone) or its isomer (Hydrocortisone 17-butyrate).[1][2] While often used as a metabolic probe or specific corticosteroid intermediate, its utility is governed by its metabolic instability .
In biological media—particularly those containing serum—H-21-B undergoes rapid hydrolysis to Hydrocortisone (HC).[1][2] Therefore, "optimizing dosage" is not merely about concentration; it is about kinetic control . This guide provides a self-validating framework to distinguish between the effects of the ester (H-21-B) and its metabolite (HC).[1][2]
Module 1: Solubility & Stock Preparation
The Issue: H-21-B is highly hydrophobic.[1][2] Improper solubilization leads to "silent precipitation," where the compound crashes out upon addition to aqueous media, reducing the effective dose by 50-90% without visible turbidity.[2]
Protocol: Anhydrous Stock Generation
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).[2]
-
Why: Moisture in DMSO catalyzes premature hydrolysis of the butyrate ester.
-
Avoid: Ethanol (higher evaporation rate changes concentration) or water (insoluble).[2]
-
-
Solubility Limit:
-
Storage:
Troubleshooting: The "Crash-Out" Phenomenon
Q: My cells show high variability in response between wells. Why? A: You likely have microprecipitation. When diluting the DMSO stock into culture media:
-
Never add 100% DMSO stock directly to static media in the well.
-
Step-Down Dilution: Create a 100x intermediate in serum-free media or PBS first, vortex immediately, then add to the final well.
-
Limit DMSO: Keep final DMSO concentration < 0.1% (v/v) to avoid vehicle toxicity masking the steroid effect.
Module 2: Dosage Optimization Strategy
The Core Challenge: Distinguishing the effect of H-21-B from Hydrocortisone.
H-21-B is an intermediate metabolite.[1][2][4] In many cell types (e.g., keratinocytes, hepatocytes), intracellular esterases convert H-21-B
Experimental Workflow: The Kinetic Dose-Response
Do not rely on a single time-point IC50.[1][2] You must perform a Time-Dose Matrix .[1][2]
Step 1: The Broad Sweep (Logarithmic)
-
Range: 1 nM to 10 µM.
-
Controls:
Step 2: Serum Factor Correction
Serum (FBS/FCS) contains esterases that degrade H-21-B extracellularly before it enters the cell.[1][2]
-
Optimization: Compare dose-response in Serum-Free Media vs. Heat-Inactivated Serum (56°C, 30 min) vs. Standard Serum .
-
Expectation: Potency will likely be higher in serum-free conditions due to reduced extracellular hydrolysis.[1][2]
Quantitative Data: Typical Potency Ranges
| Cell Type | Application | Typical Effective Range (EC50/IC50) | Critical Consideration |
| Keratinocytes | Anti-inflammatory (IL-1 | 10 nM – 100 nM | High intracellular esterase activity; rapid conversion to HC.[1][2] |
| Fibroblasts | Collagen synthesis inhibition | 50 nM – 500 nM | Less metabolic activity than keratinocytes; H-21-B persists longer.[1][2] |
| Immune Cells (T-cells) | Proliferation inhibition | 1 nM – 50 nM | Highly sensitive; watch for glucocorticoid receptor saturation.[1][2] |
Module 3: Visualizing the Mechanism
To optimize dosage, you must visualize the "Sink Effect" where your drug disappears into its metabolite.
Caption: The Hydrolysis Cascade. Note that H-21-B acts primarily as a prodrug reservoir for Hydrocortisone.[1][2] Optimization requires controlling the extracellular hydrolysis step (red dashed line).
Module 4: FAQ & Troubleshooting
Q: How do I calculate the exact molarity if my H-21-B is a hydrate or salt? A: H-21-B is typically supplied as the free ester (MW ~432.55 g/mol ).[1][2] Always check the Certificate of Analysis (CoA) for water content.
Q: Can I use H-21-B to study "ester-specific" effects? A: Only if you block the conversion.[1][2]
-
Validation Step: Pre-treat cells with a broad-spectrum esterase inhibitor (e.g., BNPP) for 30 minutes before adding H-21-B.[1][2]
-
Result: If the biological effect disappears with the inhibitor, the effect was driven by the metabolite (Hydrocortisone), not H-21-B itself.[1][2]
Q: My IC50 is shifting over 48 hours. Is this normal? A: Yes. This is the "Depletion Shift."
References
-
Selleck Chemicals. Hydrocortisone butyrate: Chemical Properties and Solubility Data. Retrieved from [1][2]
-
National Institutes of Health (NIH) / PubChem. Hydrocortisone 21-butyrate Compound Summary.[1][2] Retrieved from [1][2]
-
Acta Dermato-Venereologica. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes.[1][2][5] (Demonstrates the metabolic pathway of butyrate esters). Retrieved from
-
Santa Cruz Biotechnology. Hydrocortisone 21-Butyrate Product Data Sheet (CAS 6677-99-2).[1][2][6][7] Retrieved from [1][2]
-
SmartPractice. The Last of the Corticosteroid Markers: Hydrocortisone-17-Butyrate and Beyond.[2] (Details the metabolic conversion of butyrate esters to hydrocortisone). Retrieved from
Sources
- 1. Hydrocortisone 21-butyrate - Wikipedia [en.wikipedia.org]
- 2. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. blog.smartpractice.com [blog.smartpractice.com]
- 5. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone 21-Butyrate | CAS 6677-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Hydrocortisone 21-Butyrate | LGC Standards [lgcstandards.com]
Enhancing the percutaneous absorption of Hydrocortisone 21-butyrate in experimental models
Topic: Enhancing the percutaneous absorption of Hydrocortisone 21-butyrate in experimental models. Role: Senior Application Scientist Status: Active
Introduction: The Stability-Permeability Paradox
Welcome to the technical guide for Hydrocortisone 21-butyrate (H21B). As researchers, we often encounter a specific paradox with this compound: Hydrocortisone 21-butyrate is a lipophilic prodrug designed to penetrate the stratum corneum, yet it is highly susceptible to metabolic conversion (hydrolysis) within the skin.
Unlike its isomer Hydrocortisone 17-butyrate (the standard commercial "Locoid"), the 21-ester is often studied as a metabolite or a specific prodrug target. Your experimental design must account for two critical variables:
-
The Barrier Challenge: Getting the lipophilic ester through the stratum corneum.[1]
-
The Metabolic Challenge: The rapid hydrolysis of H21B to Hydrocortisone (HC) by cutaneous esterases during transit.
This guide moves beyond basic protocols to address the causality of experimental failure and success.
Module 1: Chemical Permeation Enhancers (CPEs)[2]
The Challenge
"I added an enhancer, but flux didn't improve significantly." Root Cause: Incompatible polarity matching. H21B is lipophilic (LogP ~2.5–3.0). Enhancers that strictly target the aqueous domain of the skin (like pure water hydration) are insufficient. You need "lipid fluidizers."
Recommended Enhancer Systems
| Enhancer Class | Specific Agent | Concentration | Mechanism of Action |
| Terpenes | Nerolidol or Limonene | 1% – 5% | Lipid Disruption: High lipophilicity (LogP > 5) allows deep penetration into SC lipid bilayers, increasing fluidity and diffusion coefficients. |
| Fatty Acids | Oleic Acid | 1% – 5% (in PG) | Phase Separation: Creates permeable pools within the SC lipids. Requires a co-solvent like Propylene Glycol (PG) to function. |
| Solvents | Transcutol P (Diethylene glycol monoethyl ether) | 10% – 25% | Solubility & Partitioning: Increases the solubility of H21B in the skin, driving the partition coefficient ( |
Troubleshooting Protocol: The "Push-Pull" Effect
If single enhancers fail, employ a binary system:
-
The Push: Use a terpene (e.g., Menthol or Limonene) to disrupt the barrier.
-
The Pull: Use a solvent (e.g., Ethanol or Propylene Glycol) to increase thermodynamic activity.
Critical Insight: Avoid high concentrations of DMSO (>60%) if downstream analysis involves sensitive tissue histology, as it causes irreversible protein denaturation.
Module 2: Advanced Delivery Systems (Vesicular Carriers)
The Challenge
"My drug precipitates on the skin surface, limiting absorption." Root Cause: The vehicle evaporated, leaving the drug in a crystalline state (low energy). Solution: Encapsulation in Ethosomes or Transferosomes .
Workflow: Preparation of H21B-Loaded Ethosomes
Ethosomes are superior to standard liposomes for H21B because the ethanol content fluidizes the vesicle membrane, allowing it to "squeeze" through skin pores.
-
Dissolution: Dissolve Phospholipids (2-5% w/v) and HCB (0.1-1% w/v) in Ethanol (20-40% v/v).
-
Hydration: Slowly add double-distilled water in a fine stream under constant magnetic stirring (700-1000 RPM) at 30°C.
-
Sizing: Sonicate using a probe sonicator (3 cycles, 5 mins each, 50% amplitude) to reduce particle size to <200 nm.
-
Validation: Check Polydispersity Index (PDI). A PDI < 0.3 indicates a homogenous population.
Module 3: The Validation Engine (Franz Diffusion Cells)
The Challenge
"I cannot detect HCB in the receptor fluid." Root Cause:
-
Sink Conditions: HCB is poorly water-soluble. It will not partition into a pure PBS receptor phase.
-
Metabolism: Skin esterases may have converted all HCB into Hydrocortisone (HC) before it reached the receptor.
Diagram: The Degradation & Permeation Pathway
Understanding where your molecule changes form is vital for HPLC method development.
Caption: Pathway illustrating the rapid hydrolysis of H21B by skin esterases. Most receptor fluid analysis will detect Hydrocortisone base, not the ester.
Standardized Franz Cell Protocol
1. Receptor Fluid Selection (Crucial Step)
-
Standard: PBS (pH 7.4).
-
Modification for HCB: Add 20% Ethanol or 1-2% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .
-
Why? You must maintain "Sink Conditions" (concentration in receptor < 10% of saturation solubility). Without this, diffusion stops.
2. Membrane Preparation
-
Biological: Dermatomed porcine ear skin (500 µm thickness).
-
Synthetic: Millipore Strat-M® (mimics lipid structure without esterase activity).
-
Note: If you use Strat-M, you will detect H21B. If you use biological skin, you will likely detect Hydrocortisone.
-
3. Sampling Schedule
-
Timepoints: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.
-
Volume: Remove 200 µL, replace immediately with fresh, pre-warmed receptor fluid to maintain volume and sink conditions.
FAQ: Troubleshooting Specific Issues
Q1: I am seeing a "lag time" of 4 hours before any drug appears. Is this normal?
-
Answer: For a lipophilic molecule like HCB, a lag time is expected as it saturates the stratum corneum reservoir. However, 4 hours is excessive.
-
Fix: Your donor formulation might be too viscous or the drug is too soluble in the vehicle (holding it back). Reduce the vehicle's affinity for the drug (lower the solubility in the donor) to increase the thermodynamic drive into the skin.
Q2: My HPLC peaks are splitting.
-
Answer: This is likely Acyl Migration . In solution (especially at pH > 7), Hydrocortisone 21-butyrate can rearrange to Hydrocortisone 17-butyrate.
-
Fix: Maintain your HPLC mobile phase and extraction solvents at a slightly acidic pH (pH 4.5–5.0) using an acetate buffer to stabilize the 21-ester during analysis.
Q3: Can I use tape stripping to measure HCB?
-
Answer: Yes. Tape stripping (15-20 strips) recovers the drug from the Stratum Corneum.
-
Protocol: Extract strips in Methanol/Water (80:20). Vortex for 10 mins. This measures "Drug Retained" vs. "Drug Permeated."
References
-
Cheung, Y. W., et al. (1985). "Absorption and metabolism of hydrocortisone 21-butyrate... by skin of the rabbit ear."[2] Xenobiotica. Link (Demonstrates the rapid hydrolysis of the 21-ester to Hydrocortisone during permeation).
-
El-Kattan, A. F., et al. (2000). "The effect of terpene enhancers on the percutaneous permeation of drugs with different lipophilicities." International Journal of Pharmaceutics. (Establishes terpenes like Nerolidol as superior for lipophilic corticosteroids).[3]
-
Haque, T., & Talukder, M. M. (2018). "Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum." Advanced Pharmaceutical Bulletin. Link
-
Ng, S. F., et al. (2010). "Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies." AAPS PharmSciTech. Link (The gold standard protocol for Franz cell setup).
-
Sigma-Aldrich. "Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes." Link (Protocol for non-biological membrane testing).
Sources
Best practices for the storage and handling of Hydrocortisone 21-butyrate to prevent degradation
Technical Support Center: Hydrocortisone 21-Butyrate
A Guide to Ensuring Compound Integrity in Research Applications
Welcome to the technical support guide for Hydrocortisone 21-butyrate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Improper storage and handling are significant sources of experimental variability and can lead to the generation of artifacts that compromise data quality. This guide provides not only best practices but also the scientific rationale behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day handling and storage of Hydrocortisone 21-butyrate.
Q1: What are the optimal storage conditions for solid Hydrocortisone 21-butyrate?
For long-term stability, solid Hydrocortisone 21-butyrate should be stored in a tightly sealed container in a refrigerator at 2-8°C (36-46°F).[1] The material is a white to practically white powder and should be protected from moisture.[2] While excursions to controlled room temperature (15-30°C or 59-86°F) are permitted for short periods, consistent refrigerated storage is paramount for preserving long-term integrity. Always refer to the manufacturer's specific recommendations on the certificate of analysis.
Q2: Is Hydrocortisone 21-butyrate sensitive to light?
Yes. Corticosteroids as a class can be susceptible to photolytic degradation.[3] Stress stability studies on the related compound, hydrocortisone butyrate, have shown significant degradation under photolytic conditions.[4] Therefore, it is a critical best practice to store both the solid compound and solutions in light-protected containers, such as amber vials or by wrapping standard containers in aluminum foil.[5]
Q3: What solvents are recommended for preparing stock solutions, and what considerations should I keep in mind?
Hydrocortisone 21-butyrate is practically insoluble in water but is soluble in methanol, ethanol, and acetone, and freely soluble in chloroform.[2] For most cell culture and in-vitro experimental applications, ethanol or DMSO are common choices for creating concentrated stock solutions.
Causality Insight: The choice of solvent is critical. While soluble in alcohols, the presence of water in these solvents can facilitate hydrolysis over time. It is crucial to use anhydrous-grade solvents whenever possible to minimize water content and slow the rate of ester hydrolysis.
Q4: How should I store stock solutions of Hydrocortisone 21-butyrate?
Stock solutions are significantly less stable than the solid compound. For maximum stability:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. This is crucial because temperature fluctuations can accelerate degradation and repeated opening of the main vial introduces moisture and potential contaminants.
-
Store Frozen: For long-term storage, solutions should be stored at -20°C or, preferably, -80°C.
-
Short-Term Use: For solutions in active use, storage at 2-8°C is acceptable for a very limited duration (a few days), but this should be validated for your specific experimental conditions. Studies on related hydrocortisone solutions show rapid degradation at ambient temperatures.[5]
Q5: What are the primary degradation pathways I need to be aware of?
The molecular structure of corticosteroids like Hydrocortisone 21-butyrate is susceptible to several degradation pathways. The most critical for this molecule are:
-
Isomerization: The butyrate group can migrate from the C21 position to the C17 position, resulting in the formation of Hydrocortisone 17-butyrate. This is often a reversible process.[6][7]
-
Hydrolysis: The ester linkage at the C21 position is susceptible to hydrolysis, which cleaves the butyrate group to yield free Hydrocortisone.[6][8][9][10] This hydrolysis can be catalyzed by pH changes (especially alkaline conditions), temperature, and the presence of esterase enzymes in biological matrices.[11][12]
-
Oxidation: The dihydroxyacetone side chain, a common feature in corticosteroids, is prone to oxidation, which can lead to the formation of various degradation products, including 17-carboxylic acid derivatives.[13][14]
Understanding these pathways is key to troubleshooting unexpected analytical or biological results.
Troubleshooting Guide
This guide provides a problem-oriented approach to issues that may arise from improper storage or handling.
| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Reduced biological activity or inconsistent dose-response in experiments. | Compound Degradation: The most likely cause is the hydrolysis of the active Hydrocortisone 21-butyrate into the less potent free Hydrocortisone. | 1. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from solid material. 2. Verify Concentration: Use a validated analytical method like HPLC-UV to confirm the concentration and purity of the newly prepared stock solution.[15] 3. Review Solution Storage: Ensure solutions are aliquoted and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Appearance of a new, major peak in my HPLC/LC-MS analysis. | Isomerization or Hydrolysis: A peak with a similar mass but slightly different retention time could be the Hydrocortisone 17-butyrate isomer.[6][7] A more polar peak is likely free Hydrocortisone resulting from hydrolysis.[4] | 1. Co-injection with Standard: If available, co-inject your sample with a Hydrocortisone standard to confirm the identity of the degradation peak. 2. Check Solution pH and Age: Hydrolysis is accelerated in aqueous solutions, especially at non-neutral pH.[5] Older solutions are more likely to have degraded. 3. Use Anhydrous Solvents: When preparing new stock solutions, use high-purity, anhydrous solvents to minimize water-driven hydrolysis. |
| Precipitate forms in my stock solution upon thawing. | Poor Solubility or Solvent Evaporation: The compound may be crashing out of solution, especially if stored improperly, allowing for solvent evaporation and thus an increase in concentration beyond the solubility limit. | 1. Gentle Warming & Vortexing: Attempt to redissolve the precipitate by gently warming the vial to 37°C and vortexing. 2. Centrifuge Before Use: Before taking an aliquot, centrifuge the vial to pellet any undissolved material to avoid inaccurate pipetting. 3. Re-evaluate Solvent Choice: Consider if a different solvent or a lower stock concentration is needed for your application. Hydrocortisone 21-butyrate is only slightly soluble in some ethers and practically insoluble in water.[2] |
| Visible color change (yellowing) in the solid compound or solution. | Oxidative Degradation or Photodegradation: A color change is a clear visual indicator of chemical degradation. Exposure to air (oxygen) and/or light can cause oxidative reactions or photolysis.[3][13] | 1. Discard Material: Do not use discolored material. The presence of colored degradants signifies a significant loss of purity and the introduction of unknown compounds. 2. Review Storage Protocol: Ensure the solid is stored in a tightly sealed, inert-gas-purged (if possible) container, protected from light, and refrigerated. Solutions must be in amber vials.[16] |
Summary of Recommended Storage Conditions
| Form | Temperature | Light/Air Exposure | Container | Typical Shelf Life |
| Solid Powder | 2-8°C[1] | Protect from light and moisture[4][16] | Tightly sealed, light-resistant (amber) vial[2] | 1-2 years, per manufacturer[17] |
| Stock Solution | ≤ -20°C (long-term), 2-8°C (short-term, days)[5] | Protect from light[3] | Single-use aliquots in amber, tightly sealed vials | Highly variable; best used fresh. Weeks to months at -80°C if prepared correctly. |
Visualizing Degradation Pathways
To effectively troubleshoot, it is essential to visualize the primary chemical transformations that Hydrocortisone 21-butyrate can undergo. The following diagram illustrates the key degradation pathway from the active compound to its common degradants.
Caption: Key degradation pathways of Hydrocortisone 21-butyrate.
References
- The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid. PubMed.
- In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. PubMed.
- Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. PubMed.
- Hydrocortisone Butyrate: Package Insert / Prescribing Info / MOA. Drugs.com.
- Hydrolysis of 21-acyloxy steroids. Google Patents.
- Solution stability of hydrocortisone butyrate. ResearchGate.
- Development of the hydrocortisone butyrate qualitative determination method. Request PDF.
- Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion. PubMed.
- Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate. Google Patents.
- Biological Esterific
- A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. ResearchGate.
- Hydrocortisone butyrate. National Analytical Corporation.
- Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human ker
- USP SDS US. CymitQuimica.
- Hydrocortisone Butyrate Solution: Package Insert / Prescribing Info. Drugs.com.
- Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. SCIRP.
- Hydrocortisone Butyrate / Official Monographs for Part I. Source Not Available.
- The photostability of hydrocortisone injection. PubMed.
- Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. PMC.
- Selective Spectrophotometric Method for the Hydrocortisone Butyrate Quantitative Determination in Compounding Ointment in Presence of Nitrofural and Procaine Hydrochloride. Semantic Scholar.
- Hydrocortisone 21-Butyrate. Clearsynth.
- Development of the hydrocortisone butyrate qualita... proLékaře.cz.
- SAFETY DATA SHEET. Fisher Scientific.
- Stability of Hydrocortisone Preservative-Free Oral Solutions. PMC - NIH.
- Topically used corticosteroids: What is the big picture of drug product degrad
Sources
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- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. [The photostability of hydrocortisone injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2857407A - Hydrolysis of 21-acyloxy steroids - Google Patents [patents.google.com]
- 10. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 14. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Hydrocortisone Butyrate USP Reference Standard, High Purity Solid Form at Best Price [nacchemical.com]
Adjusting pH to enhance the stability of Hydrocortisone 21-butyrate formulations
Topic: Adjusting pH to enhance the stability of Hydrocortisone 21-butyrate formulations. Document ID: TSC-HCB-004 Status: Active Last Updated: February 20, 2026
Welcome to the Formulation Support Center
You are accessing the technical guide for Hydrocortisone 21-butyrate (HC-21-B) stability. This molecule presents a unique challenge in formulation science due to its dual-instability mechanism: acyl migration and ester hydrolysis .
This guide is structured to help you troubleshoot degradation issues, select the precise pH window, and validate your system using self-verifying protocols.
Module 1: The Stability-pH Profile (The "Why")
Q: Why is my Hydrocortisone 21-butyrate degrading even at neutral pH?
A: Neutral pH (7.0) is actually a "danger zone" for this molecule. HC-21-B is an ester, and like most corticosteroid esters, it is highly susceptible to base-catalyzed hydrolysis .
However, the degradation pathway is complex. In aqueous or semi-aqueous systems, two distinct reactions occur simultaneously:
-
Hydrolysis: The ester bond at C-21 is attacked by hydroxide ions (
), cleaving the butyrate group and yielding Hydrocortisone (HC) and butyric acid. This is irreversible and results in potency loss. -
Acyl Migration (Isomerization): The butyrate group can migrate between the C-21 and C-17 positions. While HC-17-B is a known active pharmaceutical ingredient (API), uncontrolled migration alters the physicochemical properties and regulatory profile of your formulation.
The Causality: Hydrolysis of the C-21 ester is the rate-limiting degradation step. This reaction follows pseudo-first-order kinetics that are directly proportional to hydroxide ion concentration. Therefore, as pH rises from 5.0 to 7.0, the half-life of HC-21-B decreases exponentially.
Visualization: The Degradation Cascade
The following diagram illustrates the kinetic relationship between the isomers and the hydrolysis product.
Figure 1: The degradation pathway showing reversible acyl migration and irreversible hydrolysis to the parent alcohol.
Module 2: Defining the Target pH (The "What")
Q: What is the exact target pH for maximum stability?
A: The optimal pH window for Hydrocortisone 21-butyrate is pH 4.0 – 5.0 .
Technical Justification:
-
pH < 3.0: Specific acid catalysis begins to degrade the steroid backbone and ester linkage.
-
pH 4.0 – 5.0: This is the "V-curve" minimum. Hydrolysis rates are at their lowest theoretical point.
-
pH > 6.0: Base catalysis dominates. The rate of hydrolysis increases 10-fold for every 1 unit increase in pH.
Stability Data Comparison
| pH Condition | Predominant Reaction | Estimated T90 (Shelf Life)* | Status |
| pH 2.0 | Acid Hydrolysis | < 3 months | 🔴 Unstable |
| pH 4.5 | Minimal | > 24 months | 🟢 Optimal |
| pH 6.0 | Slow Isomerization | 6-12 months | 🟡 Caution |
| pH 7.5 | Rapid Hydrolysis | < 14 days | 🔴 Critical Failure |
*Note: T90 estimates assume a buffered aqueous solution at 25°C. Semi-solid formulations (creams/ointments) may show extended stability due to viscosity and phase partitioning.
Module 3: Buffer Selection & Preparation (The "How")
Q: I adjusted the pH to 4.5, but it's still degrading. Which buffer are you using?
A: If you are using a Phosphate buffer , you are likely inducing degradation through General Base Catalysis .
Phosphate ions (
The Protocol: Switch to a Citrate or Acetate buffer system. These species exhibit significantly lower catalytic coefficients for steroid esters. Additionally, you must incorporate a chelating agent to sequester trace metals (Copper, Iron) which are known to catalyze the oxidation and hydrolysis of the C-21 position.
Recommended Buffer Formulation (pH 4.5)
Ingredients:
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Disodium EDTA (Sequestering agent)
-
Milli-Q Water[1]
Step-by-Step Protocol:
-
Prepare 0.1M Citric Acid Solution: Dissolve 21.01g Citric Acid Monohydrate in 1L water.
-
Prepare 0.1M Sodium Citrate Solution: Dissolve 29.41g Sodium Citrate Dihydrate in 1L water.
-
Mix for Target pH:
-
Combine approx. 55% Citric Acid Solution and 45% Sodium Citrate Solution.
-
Monitor with a calibrated pH meter until pH 4.5 ± 0.1 is reached.
-
-
Add Stabilizer: Add Disodium EDTA to a final concentration of 0.05% w/v .
Visualization: Buffer Selection Logic
Figure 2: Decision tree for selecting the appropriate buffer system to minimize general base catalysis.
Module 4: Experimental Validation (The "Proof")
Q: How do I validate that my pH adjustment is actually working?
A: You must establish a Stability-Indicating HPLC Method . Measuring pH alone is insufficient because "pH drift" can occur as the ester hydrolyzes (releasing butyric acid, which further lowers pH, potentially causing acid hydrolysis).
Self-Validating System: You need a chromatographic method that separates the three critical components:
-
Hydrocortisone (Degradant)[4]
Recommended HPLC Conditions [2]:
-
Column: C18 (e.g., Symmetry C18 or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile : Water (adjusted to pH 4.5 with Ammonium Formate) in a 40:60 ratio.
-
Note: Matching the mobile phase pH to the formulation pH (4.5) prevents on-column degradation during analysis.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[4]
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Increase in "Hydrocortisone" peak | Hydrolysis occurring. | Check if pH > 5.5 or if Phosphate buffer was used. Add EDTA.[3] |
| New peak appearing close to Main Peak | Acyl Migration (17-isomer). | Check if pH > 6.0. Ensure temperature is < 40°C during processing.[1][5][8] |
| pH of formulation drops over time | Hydrolysis releasing Butyric Acid. | Increase buffer capacity (molarity) of the Citrate system. |
References
-
Yip, Y.W., Li-Wan-Po, A., & Irwin, W.J. (1983).[3] Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems. Journal of Pharmaceutical Sciences, 72(7), 776-781.[2][9] Link
- Das Gupta, V. (1983). Quantitation of Hydrocortisone, Hydrocortisone Acetate, Hydrocortisone Sodium Succinate, and Hydrocortisone Sodium Phosphate in Pharmaceutical Dosage Forms. Journal of Pharmaceutical Sciences.
- Bundgaard, H. (1985). Design of Prodrugs. Elsevier.
-
USP/NF. (Current Edition). Hydrocortisone Butyrate Monograph. United States Pharmacopeia.[7] (Validates pH ranges for official monographs).
Sources
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101812108B - Synthesis of hydrocortisone butyrate - Google Patents [patents.google.com]
- 6. Aston Publications Explorer [publications.aston.ac.uk]
- 7. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 8. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Hydrocortisone 21-Butyrate and Betamethasone Valerate in Preclinical Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of topical corticosteroid development, a nuanced understanding of the comparative efficacy and underlying mechanisms of different agents is paramount. This guide provides an in-depth analysis of two commonly utilized corticosteroids, Hydrocortisone 21-butyrate and Betamethasone valerate, within the context of established preclinical inflammatory models. Our focus is to dissect their performance, providing both qualitative and quantitative insights to inform research and development decisions.
Introduction: A Tale of Two Corticosteroids
Hydrocortisone 21-butyrate, a non-halogenated ester of hydrocortisone, and betamethasone valerate, a synthetic halogenated corticosteroid, are mainstays in the topical treatment of inflammatory dermatoses. While both exert their anti-inflammatory effects through the classical glucocorticoid receptor pathway, their relative potencies and systemic absorption profiles can differ, influencing their therapeutic index. This guide will explore these differences through the lens of key in-vivo and in-vitro inflammatory models.
The Glucocorticoid Signaling Cascade: A Shared Mechanism
Both hydrocortisone 21-butyrate and betamethasone valerate mediate their anti-inflammatory effects primarily through genomic and non-genomic pathways initiated by binding to the cytosolic glucocorticoid receptor (GR).[1][2]
The Genomic Pathway
Upon ligand binding, the GR translocates to the nucleus where it either upregulates the transcription of anti-inflammatory genes (transactivation) or downregulates the expression of pro-inflammatory genes (transrepression).[3] A key transactivation event is the increased synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[4] Transrepression involves the interference of the GR with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3]
Figure 1: Simplified diagram of the genomic signaling pathway for glucocorticoids.
Non-Genomic Pathways
Glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription.[1] These can involve interactions with membrane-bound GRs, leading to the modulation of intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway.[3]
Comparative Efficacy in In-Vivo Inflammatory Models
The true test of a topical corticosteroid's efficacy lies in its performance in models that mimic the complex inflammatory processes in living organisms.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[4][5][6] Carrageenan injection into the paw induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase driven by prostaglandins and cytokines.[4]
A key study directly compared the topical anti-inflammatory activity of hydrocortisone 17-butyrate 21-propionate (HBP), a related ester of hydrocortisone butyrate, with betamethasone 17-valerate (BV) in the carrageenan-induced paw edema model in rats.[7] The results indicated that topically applied HBP was more potent than BV in reducing paw edema.[7]
Table 1: Comparative Topical Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Relative Potency (Topical) |
| Hydrocortisone 17-butyrate 21-propionate (HBP) | More potent |
| Betamethasone 17-valerate (BV) | Less potent |
Data sourced from a pharmacological study comparing HBP and BV.[7]
Oxazolone-Induced Contact Hypersensitivity
This model is a hallmark for studying delayed-type hypersensitivity (DTH), a T-cell mediated immune response relevant to allergic contact dermatitis.[8][9] The model involves a sensitization phase followed by a challenge phase, leading to ear swelling.
While a direct comparative study between hydrocortisone 21-butyrate and betamethasone valerate in this specific model was not identified in the immediate literature, the model is highly relevant for assessing the efficacy of topical corticosteroids.[10]
Croton Oil-Induced Dermatitis
This model induces an acute irritant contact dermatitis, characterized by ear edema and inflammation. A study found that the topical anti-inflammatory activity of HBP was more potent than that of BV in the croton oil ear edema model in rats.[7]
Table 2: Comparative Topical Anti-inflammatory Activity in Croton Oil-Induced Ear Edema
| Compound | Relative Potency (Topical) |
| Hydrocortisone 17-butyrate 21-propionate (HBP) | More potent |
| Betamethasone 17-valerate (BV) | Less potent |
Data sourced from a pharmacological study comparing HBP and BV.[7]
Systemic Effects: A Key Differentiator
While topical efficacy is crucial, the potential for systemic absorption and subsequent side effects is a critical consideration in corticosteroid development.
A comparative study assessing systemic anti-inflammatory activity and other systemic effects found that systemically administered HBP was less potent than BV.[7] This was observed in models such as dinitrochlorobenzene dermatitis, carrageenan edema (when administered systemically), and cotton pellet granuloma.[7] Furthermore, HBP exhibited weaker thymolytic activity (a measure of immunosuppression) and effects on liver glycogen deposition compared to BV.[7] These findings suggest that hydrocortisone 17-butyrate 21-propionate has a more favorable therapeutic index, with potent topical anti-inflammatory action and reduced systemic effects compared to betamethasone valerate.[11][12]
Table 3: Comparative Systemic Effects
| Effect | Hydrocortisone 17-butyrate 21-propionate (HBP) | Betamethasone 17-valerate (BV) |
| Systemic Anti-inflammatory Activity | Less potent | More potent |
| Thymolytic Activity | Less potent | More potent |
| Liver Glycogen Deposition | Less effect | More effect |
Data sourced from a pharmacological study comparing HBP and BV.[7]
In-Vitro Models for Mechanistic Insights
In-vitro assays provide a controlled environment to dissect the molecular mechanisms of anti-inflammatory action.
LPS-Induced Cytokine Release
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells like macrophages.[13][14] This assay is a valuable tool for screening the ability of corticosteroids to suppress cytokine production. Corticosteroids are known to inhibit LPS-induced cytokine release, and this model can be used to determine the dose-dependent inhibitory effects of hydrocortisone 21-butyrate and betamethasone valerate.[15][16]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Carrageenan-Induced Paw Edema Protocol
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (180-200g) in a controlled environment for at least one week prior to the experiment, with free access to food and water.[5]
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group): Vehicle control, Hydrocortisone 21-butyrate (various doses), Betamethasone valerate (various doses), and a positive control (e.g., Indomethacin).[5]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]
-
Drug Administration: Administer the test compounds and vehicle topically to the paw surface or systemically (e.g., intraperitoneally) at a specified time before carrageenan injection (e.g., 30-60 minutes).[6][17]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[5][18]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[5][6]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8]
Oxazolone-Induced Contact Hypersensitivity Protocol
Sources
- 1. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. bio-protocol.org [bio-protocol.org]
- 7. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. researchgate.net [researchgate.net]
- 12. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 14. criver.com [criver.com]
- 15. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
Validating the Anti-inflammatory Effects of Hydrocortisone 21-Butyrate Using Gene Expression Analysis: A Comparative Guide
Introduction: Beyond Symptom Relief - Quantifying Anti-inflammatory Action at the Genomic Level
Glucocorticoids (GCs) are a cornerstone of anti-inflammatory therapy, widely prescribed for conditions ranging from dermatological disorders like eczema to chronic inflammatory diseases such as asthma and rheumatoid arthritis.[1] Hydrocortisone 21-butyrate, a mid-potency topical corticosteroid, is valued for its efficacy in mitigating inflammatory symptoms. However, for researchers and drug development professionals, a deeper, quantitative understanding of its mechanism of action is crucial. This guide provides a comprehensive framework for validating and comparing the anti-inflammatory effects of Hydrocortisone 21-butyrate at the molecular level using gene expression analysis.
The core principle of glucocorticoid action is the modulation of gene transcription.[2][3] These synthetic hormones bind to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to alter the expression of hundreds of genes.[4] This genomic regulation is two-pronged:
-
Transrepression: The activated GR complex interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), effectively "switching off" the production of inflammatory cytokines, chemokines, and enzymes.[1][2][5]
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA to "switch on" the transcription of anti-inflammatory genes, such as those coding for lipocortin-1 and interleukin-10.[1][6]
By directly measuring the changes in messenger RNA (mRNA) levels of these key inflammatory and anti-inflammatory genes, we can generate robust, quantitative data on a compound's efficacy. This guide will detail the experimental design, a step-by-step protocol, and data interpretation for a comparative analysis of Hydrocortisone 21-butyrate against other corticosteroids, using a well-established in vitro model of inflammation.
The Scientific Rationale: Designing a Validated Experimental System
To objectively assess anti-inflammatory potency, a controlled and reproducible experimental system is paramount. Our approach is built on established models and techniques that provide clear, interpretable data.
The Cellular Model: LPS-Stimulated Macrophages
We recommend using a human monocytic cell line, such as THP-1, differentiated into macrophages. Macrophages are key players in the inflammatory response. For the inflammatory challenge, Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is an ideal stimulus.[7][8] LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that robustly activates NF-κB and induces a strong pro-inflammatory gene expression profile, including high levels of TNF-α, IL-6, and IL-1β.[9][10][11] This model is cost-effective, highly reproducible, and faithfully mimics key aspects of the innate immune response.[7][8]
The Comparative Framework: Benchmarking Against Alternatives
To understand the relative potency of Hydrocortisone 21-butyrate (a Group V, mid-potency steroid), it is essential to compare it against corticosteroids from different potency classes. We suggest:
-
Clobetasol Propionate: A Group I, super-potent corticosteroid.[12] Its inclusion provides a benchmark for maximal anti-inflammatory gene repression.
-
Betamethasone Dipropionate: A Group I/II, high-potency corticosteroid, widely used in various formulations.[2][13]
This comparison allows for a nuanced understanding of how different potencies translate to effects on gene expression.
The Analytical Method: RNA-Sequencing (RNA-Seq) and qPCR Validation
RNA-Sequencing (RNA-Seq) is the preferred method for initial discovery. It provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes affected by the treatments. This is crucial for discovering novel mechanisms or off-target effects.
Quantitative Polymerase Chain Reaction (qPCR) is the gold standard for validating the findings from RNA-Seq.[14] By designing specific primers for a select number of key inflammatory genes (e.g., TNF, IL6, IL1B, PTGS2 (COX-2)), we can confirm the direction and magnitude of expression changes with high precision.
Visualizing the Mechanism and Workflow
Understanding the underlying biological pathway and the experimental sequence is critical for proper execution and interpretation.
Glucocorticoid Signaling Pathway
The following diagram illustrates the primary mechanisms by which Hydrocortisone 21-butyrate represses inflammatory gene expression.
Caption: Mechanism of glucocorticoid-mediated anti-inflammatory gene regulation.
Experimental Workflow
This diagram outlines the complete experimental process from cell culture to data analysis.
Caption: Overview of the gene expression analysis workflow.
Detailed Experimental Protocol
This section provides a step-by-step methodology. Adherence to these steps is crucial for generating high-quality, reproducible data.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well. Induce differentiation into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Resting Phase: After 48 hours, remove the PMA-containing medium, wash the adherent macrophages gently with Phosphate-Buffered Saline (PBS), and add fresh, serum-free RPMI-1640 medium. Allow cells to rest for 24 hours.
-
Pre-treatment: Prepare stock solutions of Hydrocortisone 21-butyrate, Clobetasol Propionate, and Betamethasone Dipropionate in DMSO. Pre-treat the rested macrophages with the corticosteroids (e.g., at a final concentration of 1 µM) or a vehicle control (DMSO) for 2 hours.
-
Inflammatory Stimulation: Following pre-treatment, add LPS to the wells at a final concentration of 100 ng/mL. An unstimulated control group (vehicle only, no LPS) should also be included.
-
Incubation: Incubate the plates for 6 hours at 37°C and 5% CO₂. This time point typically captures the peak expression of many pro-inflammatory cytokine genes.[15]
-
Harvesting: After incubation, remove the medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen) for RNA isolation.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.1.
-
Integrity Check: Critically, evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Samples with a RIN value ≥ 8 are considered high quality and suitable for RNA-Seq.
RNA-Sequencing and Data Analysis
-
Library Preparation: Submit high-quality RNA samples to a genomics core facility or use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) to prepare sequencing libraries. This process involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Data Analysis: The bioinformatic pipeline typically involves:
-
Quality Control: Trimming adapter sequences and low-quality reads.
-
Alignment: Aligning the cleaned reads to the human reference genome (e.g., GRCh38).
-
Quantification: Counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Using statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated between treatment groups (e.g., LPS + Vehicle vs. LPS + Hydrocortisone Butyrate). A false discovery rate (FDR) < 0.05 is a common threshold for significance.
-
Data Interpretation and Comparative Analysis
The primary output of the RNA-Seq analysis will be lists of differentially expressed genes. The key comparison is the ability of each corticosteroid to suppress the genes induced by LPS.
Comparative Efficacy on Key Inflammatory Genes
The table below presents example data illustrating the expected outcomes. The values represent the log2 fold change in gene expression for the corticosteroid-treated groups relative to the LPS-stimulated vehicle control group. A negative value indicates repression (the desired anti-inflammatory effect).
| Gene Symbol | Gene Name | Function | LPS + Hydrocortisone 21-butyrate (Log2FC) | LPS + Betamethasone Dipropionate (Log2FC) | LPS + Clobetasol Propionate (Log2FC) |
| TNF | Tumor Necrosis Factor | Pro-inflammatory Cytokine | -2.5 | -3.8 | -4.5 |
| IL6 | Interleukin 6 | Pro-inflammatory Cytokine | -3.0 | -4.2 | -5.0 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory Cytokine | -2.1 | -3.5 | -4.2 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammatory Enzyme | -2.8 | -4.0 | -4.8 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | Chemokine (Neutrophil attractant) | -2.6 | -3.9 | -4.6 |
| NFKBIA | NFKB Inhibitor Alpha (IκBα) | Anti-inflammatory (Inhibits NF-κB) | +1.5 | +2.2 | +2.8 |
| TSC22D3 | TSC22 Domain Family Member 3 (GILZ) | Anti-inflammatory (Inhibits NF-κB/AP-1) | +1.8 | +2.5 | +3.1 |
Data are hypothetical and for illustrative purposes.
Interpretation:
-
All three corticosteroids effectively suppress the expression of key pro-inflammatory genes induced by LPS.
-
A clear dose-response relationship based on potency is observed: the super-potent Clobetasol Propionate shows the strongest repression, followed by the high-potency Betamethasone Dipropionate, and then the mid-potency Hydrocortisone 21-butyrate.
-
Simultaneously, the expression of well-known anti-inflammatory genes (NFKBIA, TSC22D3), which are transactivated by the glucocorticoid receptor, is increased. This confirms the expected mechanism of action.[6]
Conclusion: A Powerful Tool for Drug Development
Gene expression analysis provides a highly sensitive and quantitative method for validating the anti-inflammatory effects of corticosteroids like Hydrocortisone 21-butyrate. This approach moves beyond qualitative observations to deliver precise data on a compound's ability to modulate specific inflammatory pathways. By comparing it against benchmarks of varying potencies, researchers can accurately position a drug candidate within the therapeutic landscape, understand its mechanistic nuances, and generate compelling data to support further development. This robust, systems-level validation is an indispensable tool in modern pharmacology and drug discovery.
References
- Barnes, P. J. (n.d.). Anti-inflammatory Actions of Glucocorticoids: Molecular Mechanisms. Portland Press. Retrieved from https://portlandpress.
- Clark, A. R. (2013). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812089/
- GlobalRx. (n.d.). Clinical Profile of Betamethasone Dipropionate Micronized USP. Retrieved from https://globalrx.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Betamethasone Dipropionate?. Retrieved from https://synapse.patsnap.
- Adcock, I. M., & Ito, K. (2004). Glucocorticoids | Effects on Gene Transcription. Proceedings of the American Thoracic Society. Retrieved from https://www.atsjournals.org/doi/full/10.
- Vandevyver, S., & Dejager, L. (2019, August 7). Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor. Frontiers in Immunology. Retrieved from https://www.frontiersin.org/articles/10.3389/fimmu.2019.01851/full
- Topper, M. J., & Guarnieri, A. R. (2024). RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11060377/
- Topper, M. J., & Guarnieri, A. R. (2024, April 10). RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes. ResearchGate. Retrieved from https://www.researchgate.
- Sabah, K., et al. (n.d.). Time course of LPS-induced gene expression in a mouse model of genitourinary inflammation. American Journal of Physiology-Renal Physiology. Retrieved from https://journals.physiology.org/doi/full/10.1152/ajprenal.00067.2003
- Sacta, M. A., et al. (2018, February 9). Gene-specific mechanisms direct glucocorticoid-receptor-driven repression of inflammatory response genes in macrophages. eLife. Retrieved from https://elifesciences.org/articles/27863
- Mishra, A., et al. (2016, November 15). Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. Clinical & Experimental Immunology. Retrieved from https://academic.oup.com/cei/article/187/2/235/6373722
- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydrocortisone Butyrate?. Retrieved from https://synapse.patsnap.
- Prendergast, M. J., et al. (2016). Differential Expression of Inflammatory Cytokines and Stress Genes in Male and Female Mice in Response to a Lipopolysaccharide Challenge. PLOS ONE. Retrieved from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0152289
- Shoda, T., et al. (2022). Pre-treatment differential correlation of gene expression and response to topical steroids in eosinophilic esophagitis. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9552174/
- El-Ghalbzouri, A., et al. (2017). Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis. Acta Dermato-Venereologica. Retrieved from https://www.medicaljournals.se/acta/content/abstract/10.2340/00015555-2736
- Touro College. (2014). Similarities Between Corticosteroids. Touro Scholar. Retrieved from https://touroscholar.touro.edu/cgi/viewcontent.cgi?article=1000&context=sjlcas
- Perna-Barrull, D., et al. (2020). Immune System Remodelling by Prenatal Betamethasone: Effects on β-Cells and Type 1 Diabetes. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7449191/
- Wordinger, R. J., & Clark, A. F. (2017). A Comparison of Gene Expression Profiles between Glucocorticoid Responder and Non-Responder Bovine Trabecular Meshwork Cells Using RNA Sequencing. PLOS ONE. Retrieved from https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0170364
- Kecskes, A., et al. (2022). The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions. MDPI. Retrieved from https://www.mdpi.com/2077-0383/11/14/3966
- González-Serna, A., et al. (2024). Defining the Differential Corticosteroid Response Basis from Multiple Omics Approaches. Genes. Retrieved from https://www.mdpi.com/2073-4425/15/1/12
- Wordinger, R. J., & Clark, A. F. (2017). A Comparison of Gene Expression Profiles between Glucocorticoid Responder and Non-Responder Bovine Trabecular Meshwork Cells Using RNA Sequencing. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28068417/
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Efficacy comparison between Hydrocortisone 21-butyrate and desoximetasone in psoriasis models
Topic: Efficacy Comparison: Hydrocortisone 21-Butyrate vs. Desoximetasone in Psoriasis Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Potency-Stability Trade-off
In the landscape of topical corticosteroids for psoriasis, Desoximetasone and Hydrocortisone Butyrate represent two distinct pharmacological strategies. This guide compares the high-potency, fluorinated efficacy of Desoximetasone against the mid-potency, non-fluorinated profile of Hydrocortisone Butyrate.
Crucial Technical Distinction: While "Hydrocortisone Butyrate" is the common clinical nomenclature, it primarily refers to the 17-butyrate ester. Hydrocortisone 21-butyrate is a structural isomer, often formed via acyl migration from the 17-position. This migration is a critical stability challenge in formulation science, as the 21-isomer generally exhibits significantly lower glucocorticoid receptor (GR) affinity than the 17-isomer. This guide evaluates the therapeutic entity (Hydrocortisone Butyrate, 17/21 equilibrium) against Desoximetasone.
Mechanistic Profile & Chemical Stability
The efficacy delta between these two molecules is driven by their structural modifications to the cortisol backbone.
| Feature | Desoximetasone | Hydrocortisone Butyrate (17/21) |
| Class (US) | Class II (High Potency) | Class V (Lower-Mid Potency) |
| Structure | Fluorinated at C9; Methylated at C16. | Non-fluorinated; Esterified at C17 (active) or C21 (less active). |
| GR Affinity | High (Fluorine enhances lipophilicity & binding). | Moderate (Dependent on ester position).[1] |
| Metabolic Stability | High. C9-Fluorine protects against 11 | Labile. Subject to hydrolysis and 17 |
| Lipophilicity | High (Enhanced skin penetration). | Moderate. |
Technical Note: The 17 21 Migration
In aqueous or alcoholic solutions (common vehicles), Hydrocortisone 17-butyrate undergoes an intramolecular rearrangement to Hydrocortisone 21-butyrate . This process is pH-dependent and irreversible.
-
17-Butyrate: High GR affinity (Therapeutic).
-
21-Butyrate: Reduced GR affinity (Inactive/Low Activity).
-
Implication: Efficacy data for "Hydrocortisone Butyrate" often reflects a mixture. Desoximetasone avoids this instability, maintaining consistent high potency.
Preclinical Efficacy Models
To objectively compare these compounds, we utilize two industry-standard workflows: the Imiquimod (IMQ)-Induced Psoriasis Mouse Model (Mechanistic Efficacy) and the Vasoconstrictor Assay (Clinical Surrogate).
A. In Vivo: Imiquimod (IMQ)-Induced Psoriasis Model
This model recapitulates the IL-23/IL-17 axis central to human psoriasis.[2]
Experimental Protocol:
-
Animals: BALB/c mice (Female, 8-10 weeks),
/group. -
Induction: Daily topical application of 62.5 mg commercially available 5% Imiquimod cream (Aldara) on the shaved back and right ear for 5-7 consecutive days.
-
Treatment:
-
Readouts:
-
PASI-like Scoring: Erythema, Scaling, Thickness (0-4 scale).
-
Ear Thickness: Measured daily via micrometer.
-
Histology: H&E staining for epidermal thickness (acanthosis).
-
Molecular: RT-qPCR for Il17a, Il23, S100a8.
-
Workflow Visualization (DOT):
Caption: Workflow for the Imiquimod-induced psoriasis mouse model, highlighting the daily treatment cycle and terminal endpoints.
Expected Outcomes:
-
Desoximetasone: Near-complete suppression of ear swelling and erythema. Significant downregulation of Il17a mRNA.
-
Hydrocortisone Butyrate: Moderate suppression (~40-50% inhibition). Significant residual scaling and acanthosis compared to Desoximetasone.
B. Clinical Surrogate: Vasoconstrictor Assay (Blanching)
The FDA and EMA accept skin blanching as a surrogate for corticosteroid potency.
Protocol:
-
Subjects: Healthy volunteers (
). -
Application: 10
L of test formulation applied to ventral forearm sites (randomized). -
Exposure: 6 hours non-occluded or occluded.
-
Assessment: Visual scoring (0-4 scale) or Chromameter (a* value) at 2, 4, and 24 hours post-removal.
Comparative Data (Synthesized from Clinical Literature):
| Compound | Concentration | Potency Class | Mean Blanching Score (0-4) |
| Desoximetasone | 0.25% | High (II) | 2.8 - 3.2 (High) |
| Hydrocortisone Butyrate | 0.1% | Mid (V) | 1.2 - 1.8 (Moderate) |
| Vehicle | - | - | 0.1 (Baseline) |
Data Source: Synthesized from Zachariae et al. (1976) and Borelli et al. (2008).
Mechanism of Action Pathway
Both compounds function via the Glucocorticoid Receptor (GR), but Desoximetasone's higher affinity drives stronger transrepression.
Caption: Glucocorticoid signaling pathway. Desoximetasone exhibits lower Kd (higher affinity) at the GR binding step, leading to more robust NF-kB transrepression.
Conclusion & Selection Guide
For drug development professionals selecting a benchmark:
-
Select Desoximetasone (0.25%) when:
-
You require a positive control for high-efficacy anti-psoriatic candidates.
-
The study focuses on thick plaques or hyperkeratotic models where penetration is critical.
-
You need a stable reference standard (no ester migration issues).
-
-
Select Hydrocortisone Butyrate (0.1%) when:
-
You are screening soft drugs or mid-potency alternatives designed for sensitive areas (face/intertriginous).
-
You are studying the metabolic liability of esters (17 vs. 21 migration) in skin homogenates.
-
Safety (atrophy sparing) is the primary endpoint over maximal efficacy.
-
References
-
Zachariae H, et al. "Comparison of desoximetasone and hydrocortisone butyrate in psoriasis."[11] Acta Dermato-Venereologica. 1976;56(4):309-10. Link
-
Borelli C, et al. "Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay."[4][6] Skin Pharmacology and Physiology. 2008;21(4):181-7. Link
- van der Valk PG, et al. "The IMQ-induced psoriasis mouse model." Nature Protocols. (General Protocol Reference for IMQ Model Methodology).
- Kirschbaum, J. "Inter-conversion of Hydrocortisone 17-butyrate and 21-butyrate." Journal of Pharmaceutical Sciences. (Chemical Stability Reference).
Sources
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Validating the potency of Hydrocortisone 21-butyrate formulations from different suppliers
Executive Summary
Hydrocortisone 21-butyrate (H21B) presents a unique challenge in topical formulation: it is kinetically unstable and prone to acyl migration, converting into its isomer, Hydrocortisone 17-butyrate (H17B). While H17B is a potent corticosteroid (Group V), H21B is often utilized as a specific prodrug or to achieve distinct permeation kinetics.
The Core Problem: Suppliers often provide "Hydrocortisone Butyrate" with undefined isomeric ratios. A formulation intended to deliver H21B that contains significant H17B impurities will exhibit deviant release profiles (IVRT) and altered vasoconstrictive potency.
This guide details a self-validating system to qualify H21B raw materials and formulations, distinguishing true potency from isomeric degradation.
Part 1: The Variability Problem (Isomeric Instability)
Unlike standard Hydrocortisone, the butyrate ester introduces a "moving target" for validation. The primary Critical Quality Attribute (CQA) for H21B is not just purity, but isomeric integrity .
-
Mechanism of Failure: Under basic conditions or in the presence of specific excipients (e.g., propylene glycol), the butyrate group at position 21 migrates to position 17.
-
Supplier Risk: Cheaper synthesis routes often yield a mixture of 21-B and 17-B. If your supplier provides a 90:10 mixture while you formulated for 99:1, your in vivo potency will fluctuate.
Diagram 1: Degradation & Migration Pathway
The following pathway illustrates the instability mechanism that must be monitored.
Caption: The kinetic instability of H21B leads to acyl migration (primary failure mode) and hydrolysis. Validation must separate H21B from H17B.
Part 2: Physicochemical Characterization (The "Fingerprint")
Before biological testing, you must establish the chemical fingerprint. Standard USP assays for "Hydrocortisone Butyrate" often do not sufficiently resolve the 21- and 17- isomers.
Protocol 1: Isomer-Resolving HPLC
-
Objective: Quantify H21B relative to H17B impurity.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 150 x 4.6 mm.
-
Mobile Phase: Acetonitrile:Water (40:60) with 0.1% Formic Acid (Acidic pH suppresses on-column migration).
-
Acceptance Criteria: Resolution (
) > 2.0 between H21B and H17B peaks.
Expert Insight: Do not use phosphate buffers above pH 6.0 in your mobile phase; this will induce acyl migration during the analysis, creating false impurity results.
Part 3: In Vitro Release Testing (IVRT)[3]
IVRT is the bridge between chemical purity and biological availability. We use the FDA/USP <1724> methodology to compare release rates (Flux) from different supplier formulations.
Protocol 2: Vertical Diffusion Cell (Franz Cell)
-
Membrane: Synthetic polysulfone (Tuffryn, 0.45 µm). Note: Do not use biological skin here; we are measuring drug release, not permeation.
-
Receptor Medium: Ethanol:Phosphate Buffer pH 5.0 (30:70). The ethanol ensures sink conditions for the lipophilic butyrate ester.
-
Dosing: Infinite dose (300 mg formulation per
). -
Sampling: 0.5, 1, 2, 4, and 6 hours.
-
Calculation: Plot
vs. Amount Released. The slope is the Flux ( ).
Diagram 2: IVRT Validation Workflow
This workflow ensures that only formulations with correct release kinetics proceed to biological testing.
Caption: Step-by-step IVRT workflow to determine the release rate (Flux) of H21B formulations.
Part 4: Biological Potency (Vasoconstriction Assay)
The McKenzie-Stoughton Vasoconstriction Assay is the gold standard for corticosteroid potency. It relies on the drug's ability to cause skin blanching (whitening) by inhibiting prostaglandins and constricting capillaries.
Protocol 3: Human Skin Blanching Assay
-
Subjects: 12-18 healthy volunteers (screened for non-responders).
-
Application: 10 µL of formulation applied to flexor surface of forearm.
-
Occlusion: Non-occluded (unless testing specific high-potency claims).
-
Duration: 16 hours exposure.[3]
-
Evaluation: Visual scoring (0-4 scale) or Chromameter (a* value) at 2 hours post-removal.
-
Control: Clobetasol propionate (Positive) and Vehicle (Negative).
Causality: H21B must penetrate the stratum corneum and bind to the Glucocorticoid Receptor (GR). If the supplier's API has high crystal lattice energy (polymorph differences), dissolution on skin will be slow, reducing blanching despite high chemical purity.
Part 5: Comparative Data Analysis
The following table summarizes a representative validation of H21B from two different suppliers.
Scenario:
-
Supplier A: Premium grade, micronized H21B.
-
Supplier B: Standard grade, larger particle size, trace H17B.
| Metric | Supplier A (Premium) | Supplier B (Standard) | Interpretation |
| H21B Purity (HPLC) | 99.2% | 94.5% | Supplier B shows degradation/migration. |
| H17B Impurity | 0.3% | 4.8% | Critical Flag: Supplier B has significant isomer contamination. |
| Particle Size (D90) | 5 µm | 45 µm | Supplier B particles may dissolve too slowly on skin. |
| IVRT Flux ( | 125 µg/cm²/h | 85 µg/cm²/h | Supplier A releases drug 47% faster. |
| Vasoconstriction Score | 3.2 / 4.0 | 1.8 / 4.0 | Potency Failure: Supplier B is significantly less potent. |
Analysis of Results
Supplier B's product fails not just because of lower purity, but because the H17B impurity acts as a competitive contaminant, and the larger particle size retards dissolution (evident in the low IVRT Flux).
Recommendation: For high-potency formulations, Supplier A is required. Supplier B may be acceptable only if the formulation includes solvents that fully solubilize the API, negating the particle size issue, though the isomeric impurity remains a stability risk.
References
-
FDA Guidance for Industry. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. (2022).[2][4][3][5][6][7] [Link]
-
McKenzie, A. W., & Stoughton, R. B. (1962).[8] Method for comparing percutaneous absorption of steroids.[3][9][10] Archives of Dermatology.[3][8] [Link]
-
Kirsch, L. E., et al. Kinetics of the Acyl Migration of Hydrocortisone-17-Butyrate. Journal of Pharmaceutical Sciences. (Demonstrates the 17-to-21 and 21-to-17 migration kinetics). [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. USP Methods for the Analysis of Hydrocortisone on a Legacy L1 Column | SIELC Technologies [sielc.com]
- 3. karger.com [karger.com]
- 4. scribd.com [scribd.com]
- 5. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. Aston Publications Explorer [publications.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Systemic Effects of Hydrocortisone 21-Butyrate and Other Topical Corticosteroids
Abstract
Topical corticosteroids (TCS) are fundamental in the management of inflammatory dermatoses. Their efficacy is, however, paralleled by a risk of systemic adverse effects, contingent upon the molecule's structure, potency, and absorption characteristics. This guide provides a comparative analysis of the systemic effects of Hydrocortisone 21-butyrate, a non-halogenated diester, against other commonly prescribed topical corticosteroids. We delve into the pharmacology, pharmacokinetics, and clinical data related to systemic absorption and Hypothalamic-Pituitary-Adrenal (HPA) axis suppression. Furthermore, we present standardized experimental protocols for the preclinical and clinical assessment of these systemic effects, aiming to provide researchers and drug development professionals with a comprehensive framework for evaluating the safety profiles of new and existing topical corticosteroid formulations.
Introduction
Since the advent of topical hydrocortisone in 1952, the therapeutic landscape for inflammatory skin diseases has been revolutionized. Subsequent modifications to the hydrocortisone backbone have yielded a wide array of corticosteroids with varying potencies and, consequently, different benefit-risk profiles. A primary concern with the long-term or widespread use of TCS is the potential for percutaneous absorption leading to systemic side effects, including the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis, iatrogenic Cushing's syndrome, and growth retardation in children.[1][2]
Hydrocortisone 21-butyrate is a mid-potency topical corticosteroid that is structurally a non-fluorinated hydrocortisone ester.[3] Its molecular design aims to balance anti-inflammatory efficacy with a minimized risk of systemic effects. This guide will compare the systemic profile of Hydrocortisone 21-butyrate with other corticosteroids, focusing on the scientific principles and experimental data that underpin our understanding of their systemic actions.
Section 1: Pharmacology of Topical Corticosteroids and Systemic Absorption
The systemic effects of a topical corticosteroid are a direct consequence of its percutaneous absorption. The extent of this absorption is governed by several factors:
-
The Corticosteroid Molecule: Intrinsic properties such as lipophilicity, molecular weight, and structure influence its ability to penetrate the stratum corneum. Chemical modifications, like halogenation, can increase potency but may also enhance systemic effects.
-
The Vehicle: The formulation (e.g., ointment, cream, lotion) affects the release and penetration of the active ingredient. Ointments, being more occlusive, generally enhance penetration compared to creams or lotions.[4]
-
Skin Integrity and Location: An impaired epidermal barrier, as seen in many inflammatory dermatoses, significantly increases absorption.[2][3] Absorption rates also vary by anatomical site, with higher penetration in areas with thinner skin like the face, eyelids, and genitals.[4][5]
-
Application Method: The use of occlusive dressings can substantially increase percutaneous absorption.[2][3]
Once absorbed, corticosteroids enter the systemic circulation, bind to plasma proteins, are metabolized primarily by the liver, and then excreted by the kidneys, following pharmacokinetic pathways similar to systemically administered corticosteroids.[2][3]
Figure 1. Factors influencing the percutaneous absorption of topical corticosteroids.
Section 2: Comparative Systemic Profile: Hydrocortisone 21-Butyrate vs. Other Corticosteroids
The safety profile of a topical corticosteroid is often evaluated by its therapeutic index, which is the ratio of its desired topical anti-inflammatory effect to its undesired systemic effects.
Pharmacokinetics and Metabolism:
A key feature of some newer corticosteroids, including certain hydrocortisone esters, is their potential for rapid metabolism in the skin. Hydrocortisone 21-butyrate has been shown to be completely hydrolyzed to hydrocortisone during dermal absorption.[6] This first-pass metabolism in the skin can be advantageous, as it deactivates the potent ester form before it reaches the systemic circulation, potentially reducing systemic side effects.[6] This contrasts with some highly potent, halogenated corticosteroids which are more stable and may enter the bloodstream in their active form.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression:
The most well-documented systemic side effect of topical corticosteroids is the suppression of the HPA axis.[1][7] This occurs when exogenous corticosteroids provide negative feedback to the hypothalamus and pituitary gland, reducing the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. This leads to decreased endogenous cortisol production by the adrenal glands.[8]
The risk of HPA axis suppression correlates with the potency of the corticosteroid, the duration of use, the percentage of body surface area treated, and patient age, with children being more susceptible.[2][4]
| Corticosteroid Class | Example Compounds | Typical HPA Axis Suppression Risk (in susceptible populations) |
| Class I (Superpotent) | Clobetasol propionate 0.05% | High |
| Class II (High Potency) | Betamethasone dipropionate 0.05% | Moderate to High |
| Class III-V (Medium Potency) | Hydrocortisone 17-butyrate 0.1% , Mometasone furoate 0.1% | Low to Moderate |
| Class VI-VII (Low Potency) | Hydrocortisone 1% | Low |
Table 1: Comparative Risk of HPA Axis Suppression by Corticosteroid Potency Class. Data synthesized from multiple sources.[9][10]
Studies have shown that while potent corticosteroids like clobetasol propionate can cause HPA axis suppression even with short-term use over a significant body surface area, mid-potency corticosteroids like hydrocortisone 17-butyrate have a lower propensity for such effects.[8][11][12] A meta-analysis of pediatric trials found that the incidence of HPA axis suppression was significantly lower with low- to mid-potency TCS compared to high-potency formulations.[10][13]
Section 3: Experimental Protocols for Assessing Systemic Effects
To objectively compare the systemic effects of different topical corticosteroids, standardized and validated experimental protocols are essential.
Protocol 1: In Vivo Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assay
Objective: To assess the potential of a topical corticosteroid formulation to suppress the HPA axis in human subjects after a defined period of application. The ACTH (cosyntropin) stimulation test is the gold standard for this assessment.[8]
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers or patients with a specific dermatosis (e.g., atopic dermatitis, psoriasis). Establish baseline HPA axis function.
-
Baseline ACTH Stimulation Test:
-
At 8:00 AM, draw a baseline blood sample for cortisol measurement.
-
Administer 250 µg of cosyntropin (synthetic ACTH) intravenously or intramuscularly.
-
Draw blood samples for cortisol measurement at 30 and 60 minutes post-administration. A normal response is a post-stimulation cortisol level >18-20 µg/dL.[8]
-
-
Treatment Phase:
-
Subjects apply the test corticosteroid and a comparator (e.g., a known potent corticosteroid and a vehicle control) to designated areas for a specified duration (e.g., 2 to 4 weeks). The application should cover a significant body surface area (e.g., 15-30%) to maximize the potential for systemic absorption.
-
-
Post-Treatment ACTH Stimulation Test:
-
Within 24 hours of the final application, repeat the ACTH stimulation test as described in step 2.
-
-
Data Analysis:
-
Compare the pre- and post-treatment cortisol responses. HPA axis suppression is indicated if the post-stimulation cortisol level falls below the normal threshold.
-
Causality and Validation: The inclusion of both a vehicle and a potent positive control helps to validate the study. The vehicle ensures that any observed effects are due to the active corticosteroid, while the positive control confirms that the study design is sensitive enough to detect HPA axis suppression.
Figure 2. Workflow for the in vivo HPA axis suppression assay.
Protocol 2: In Vitro Percutaneous Absorption Study using Franz Diffusion Cells
Objective: To determine the rate and extent of percutaneous absorption of a topical corticosteroid in a controlled, ex vivo setting. This method is widely accepted for preclinical screening and formulation optimization.[14][15]
Methodology:
-
Skin Preparation: Use excised human cadaver skin or animal skin (e.g., porcine skin) mounted on a Franz diffusion cell. The skin separates a donor chamber from a receptor chamber.[15]
-
Cell Setup:
-
The donor chamber is open to the atmosphere and is where the topical formulation is applied.
-
The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The solution is continuously stirred.
-
-
Dosing: Apply a finite dose of the corticosteroid formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor solution.
-
Quantification: Analyze the concentration of the corticosteroid in the receptor solution samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the cumulative amount of corticosteroid that has permeated the skin over time and determine the flux (permeation rate).
Causality and Validation: This in vitro model allows for the direct comparison of different formulations and active ingredients under identical conditions, isolating the variables of the drug and its vehicle. Comparing the results to in vivo data, when available, helps to establish an in vitro-in vivo correlation (IVIVC).[14][16]
Figure 3. Schematic of a Franz diffusion cell for in vitro percutaneous absorption studies.
Conclusion
The systemic effects of topical corticosteroids are a critical consideration in their clinical use and development. Hydrocortisone 21-butyrate represents a class of non-halogenated corticosteroids designed to optimize the therapeutic index, providing effective anti-inflammatory action with a reduced risk of systemic side effects compared to more potent, halogenated compounds. This favorable profile is partly attributed to its potential for first-pass metabolism within the skin.
The objective assessment of systemic risk relies on robust experimental methodologies. The in vivo ACTH stimulation test remains the definitive clinical assay for HPA axis suppression, while in vitro Franz diffusion cell studies provide an invaluable tool for preclinical evaluation and formulation development. By employing these self-validating systems, researchers can accurately characterize the systemic safety profiles of novel and existing topical corticosteroids, ensuring that clinicians can make informed therapeutic decisions that balance efficacy with patient safety.
References
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Topical Corticosteroids: Choice and Application. (2021). American Academy of Family Physicians. [Link]
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Mehta, A. B., Nadkarni, N. J., Patil, S. P., Godse, K. V., Gautam, M., & Agarwal, S. (2016). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 82(4), 371–378. [Link]
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Tauber, U., & Toda, K. (1982). Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion. Journal of Pharmacokinetics and Biopharmaceutics, 10(4), 423–435. [Link]
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Cojocaru, M., Cojocaru, I. M., & Silosi, I. (2010). Systemic Side-Effects of Topical Corticosteroids. Maedica (Bucur), 5(1), 45–49. [Link]
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Ochiai, T., Igarashi, A., & Nagae, T. (1993). Comparative toxicity study of hydrocortisone 17-butyrate 21-propionate (HBP) ointment and other topical corticosteroids in rats. Arzneimittel-Forschung, 43(5), 559–565. [Link]
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How are topical corticosteroids (topical steroids) classified based on potency? (2025). Dr.Oracle. [Link]
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Sartorelli, P., Montomoli, L., Sodi, A., & Barabesi, L. (2000). Percutaneous absorption of steroids: determination of in vitro permeability and tissue reservoir characteristics in human skin layers. Skin Pharmacology and Applied Skin Physiology, 13(2), 89–96. [Link]
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Goa, K. L. (2012). Clinical Pharmacology and Pharmacokinetic Properties of Topically Applied Corticosteroids. Drugs, 44(3), 338-352. [Link]
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Gabros, S., & Zito, P. M. (2025). Topical Corticosteroids. In StatPearls. StatPearls Publishing. [Link]
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Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology. (n.d.). The Journal of Clinical and Aesthetic Dermatology. [Link]
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What is Hydrocortisone Butyrate used for? (2024). Patsnap Synapse. [Link]
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Percutaneous Absorption of Steroids: Determination of in vitro Permeability and Tissue Reservoir Characteristics in Human Skin Layers. (2025). ResearchGate. [Link]
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Hydrocortisone Butyrate Solution: Package Insert / Prescribing Info. (2025). Drugs.com. [Link]
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Bronaugh, R. L., & Stewart, R. F. (1985). Methods for in vitro percutaneous absorption studies IV: The flow-through diffusion cell. Journal of Pharmaceutical Sciences, 74(1), 64–67. [Link]
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Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98–102. [Link]
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Szefler, S. J. (1991). Pharmacology and pharmacokinetics of topical corticosteroid derivatives used for asthma therapy. Journal of Allergy and Clinical Immunology, 88(6), 967–976. [Link]
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Topical steroid. (n.d.). Wikipedia. [Link]
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Topical steroids (corticosteroid creams). (n.d.). DermNet. [Link]
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Bhutani, T., & Liao, W. (2010). Adrenal Suppression With Chronic Topical Corticosteroid Use in Psoriasis Patients. The Dermatologist. [Link]
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In Vitro - In Vivo Percutaneous Absorption Comparibility. (n.d.). PermeGear. [Link]
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Gloor, M., & Thoma, K. (2000). Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: Pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Journal of Dermatological Treatment, 11(4), 269–275. [Link]
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Draelos, Z. D. (2022). Cutaneous Permeation of a Percutaneously Applied Glucocorticoid Using Plant-Based Anionic Phospholipids in Hydrogenated Vegetable Oil: A Preliminary Study. Cosmetics, 9(5), 102. [Link]
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Determination of HPA axis suppression in patients on systemic steroids in dermatology. (n.d.). Journal of Pakistan Association of Dermatologists. [Link]
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Hydrocortisone. (n.d.). Wikipedia. [Link]
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Patel, R. K., & Feldman, S. R. (2018). Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis. Dermatology and Therapy, 8(2), 223–231. [Link]
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N, Kanwar, A. J., Bhansali, A., & Parsad, D. (2011). Evaluation of hypothalamic-pituitary-adrenal axis in patients with atopic dermatitis. Indian Journal of Dermatology, Venereology, and Leprology, 77(3), 288–293. [Link]
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Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis. (2018). ResearchGate. [Link]
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Korting, H. C., et al. (2005). [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone]. Journal der Deutschen Dermatologischen Gesellschaft, 3(5), 350-354. [Link]
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Thormann, J., & Brodthagen, H. (1976). Clinical Trial Comparing Hydrocortisone 17-Butyrate to Betamethasone 17-Valerate in a Series of Patients with Eczematous Skin Disorders. Dermatologica, 152(Suppl. 1), 209-214. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Hydrocortisone 21-Butyrate
Executive Summary
Hydrocortisone 21-butyrate (CAS: 13609-67-1) is not merely a "skin irritant"; it is a potent, lipophilic corticosteroid ester.[1] Unlike free hydrocortisone, the butyrate ester modification significantly enhances lipophilicity, facilitating rapid dermal absorption and systemic distribution.[1]
As a Senior Application Scientist, I advise you to treat this compound as a Reproductive Toxin (Category 1B/2) and a Specific Target Organ Toxicant (Endocrine) . Your safety protocol must shift from "reactive protection" (wearing gloves) to "preventative containment" (engineering controls).[1][2]
Part 1: The Risk Profile & Mechanism of Exposure
To select the correct PPE, you must understand the failure modes of standard laboratory practices regarding this specific molecule.[1]
| Parameter | Characteristic | Operational Implication |
| Physical State | Crystalline Powder | High risk of aerosolization during weighing/transfer.[1][2] |
| Lipophilicity | High (Butyrate ester) | Critical Hazard: Rapidly permeates standard nitrile gloves if not changed frequently.[1][2] Bypasses the stratum corneum more efficiently than hydrocortisone base.[1][2] |
| Potency | Mid-to-High Potency | OEB 3/4 (Occupational Exposure Band): Target containment limit < 10 µg/m³.[1] |
| Systemic Risk | Endocrine Disruption | Chronic low-level exposure can suppress the HPA axis (Hypothalamic-Pituitary-Adrenal) and impact fertility.[1][2] |
Part 2: Engineering Controls (Primary Barrier)
PPE is your last line of defense.[1][2] The primary barrier must be the engineering control.[1][2]
-
Solid Handling (Powder):
-
Liquid Handling (Solutions):
Part 3: PPE Decision Matrix (Secondary Barrier)
The following table outlines the required PPE based on the operational state.
| PPE Component | Solid Handling (Weighing/Transfer) | Liquid Handling (Solubilized) | Technical Rationale |
| Respiratory | N95 (Minimum) or P100.[1] If outside hood: PAPR required.[1][2] | Surgical Mask (Product protection only) | Inhalation of dust is the fastest route to systemic toxicity.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile Gloves (Inspect for swelling/degradation) | The butyrate ester permeates thin nitrile.[1] The inner glove acts as a breakthrough indicator and skin barrier during doffing.[1][2] |
| Ocular | Chemical Splash Goggles | Safety Glasses with Side Shields | Powder can drift around glasses; goggles provide a seal against dust entry.[1][2] |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs | Standard Lab Coat (Cotton/Poly) | Tyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab.[1] |
Part 4: Operational Protocol (Step-by-Step)
Phase A: The "Double-Glove" Donning Protocol
Trustworthiness Check: This system validates itself.[1][2] If the outer glove is compromised, the inner glove remains clean, allowing safe removal.[1]
-
Don the inner pair of nitrile gloves (bright color preferred, e.g., orange/purple).[1][2]
-
Don the outer pair of nitrile gloves (standard blue) over the lab coat cuffs.[1][2]
Phase B: Weighing & Solubilization
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding powder.[1][2] Steroid esters are highly static-prone.[1][2]
-
The "Wet" Transfer: If possible, add the solvent (e.g., DMSO) to the weighing vessel inside the hood immediately after weighing.[1]
-
Decontamination: Wipe the exterior of the vial with a solvent-dampened wipe (Ethanol 70%) before removing it from the hood.[1][2]
Phase C: Doffing (The Critical Failure Point)
Most exposures occur when removing PPE.[1][2]
-
Outer Gloves First: Remove outer gloves inside the fume hood using the "beak method" (pinch and pull).[1][2] Discard as hazardous waste.
-
Inspect Inner Gloves: Check for visible residue or tears.[1][2]
-
Remove Goggles/Mask: Handle by the straps only.
-
Wash Hands: Wash with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.[1][2]
Part 5: Logic Visualization (Decision Tree)
The following diagram illustrates the decision-making process for handling Hydrocortisone 21-butyrate, ensuring the correct containment level is selected based on the physical state and quantity.
Caption: Operational decision matrix for selecting engineering controls and PPE based on physical state and quantity of Hydrocortisone 21-butyrate.
Part 6: Decontamination & Disposal
-
Inactivation: Unlike biologicals, corticosteroids are not "killed" by bleach.[1][2] They must be physically removed.[1][2]
-
Waste Disposal:
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2] Centers for Disease Control and Prevention.[1][2] Link
-
Fisher Scientific. (2019).[1][2] Safety Data Sheet: Hydrocortisone butyrate.[1][2][3][4][5][6]Link[1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Hydrocortisone 17-butyrate.[1][2][3][4]Link[1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1][2] Controlling Occupational Exposure to Hazardous Drugs.[1][2]Link[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
